Potassium dihydrogen phosphate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |
|---|---|
CAS No. |
7778-77-0 |
Molecular Formula |
H3KO4P |
Molecular Weight |
137.094 g/mol |
IUPAC Name |
potassium;dihydrogen phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].[K+] |
Canonical SMILES |
OP(=O)(O)O.[K] |
Color/Form |
Colorless crystals or white granular powder White tetragonal crystals |
density |
2.34 g/cu cm 2.34 g/cm³ |
melting_point |
253 °C |
Other CAS No. |
16068-46-5 7778-77-0 |
physical_description |
Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Related CAS |
66923-00-0 |
solubility |
Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |
Synonyms |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
Origin of Product |
United States |
Potassium Dihydrogen Phosphate: a Comprehensive Academic Research Overview
Significance in Advanced Research Domains
Potassium dihydrogen phosphate (B84403) is a material of considerable interest in several high-technology fields due to its distinctive physical and chemical characteristics. Its applications in nonlinear optics, ferroelectricity, and biotechnology are particularly noteworthy.
In the realm of nonlinear optics , KDP is highly valued for its excellent nonlinear optical coefficients, high laser damage threshold, and broad transparency range. jetir.orgnih.govsot.com.sg These properties make it an indispensable component in laser systems, particularly for frequency conversion processes like second and third harmonic generation. jetir.orgsot.com.sg For instance, KDP crystals are crucial for frequency doubling of Nd:YAG lasers, converting infrared light to green light, a technology utilized in laser pointers and scientific instruments. sot.com.sg Its deuterated form, DKDP (K(DₓH₁₋ₓ)₂PO₄), is also widely used in high-power laser systems, such as those in inertial confinement fusion research, for its electro-optic properties in devices like Pockels cells, which act as fast optical switches. sot.com.sgoptica.orgmdpi.comllnl.gov
The ferroelectric properties of KDP have also been a subject of extensive research. It exhibits a ferroelectric phase transition at a Curie temperature of approximately 123 K (-150°C). jetir.org This relatively low transition temperature makes it an ideal model system for fundamental studies of ferroelectricity. jetir.org The ferroelectric nature of KDP, discovered in 1935, was a significant milestone in the study of inorganic ferroelectrics. jetir.org Research in this area explores the material's domain structure, piezoelectric response, and the influence of dopants and composites on its ferroelectric behavior. jetir.orgtandfonline.combohrium.com
In biotechnology and related fields , potassium dihydrogen phosphate serves as a crucial nutrient source in various applications. It is a component of mineralization-inducing media used to promote the osteogenic differentiation of dental stem cells, such as human periodontal ligament stem cells. nih.gov Studies have shown that KDP can enhance the proliferation and differentiation of these cells. nih.gov Furthermore, it is utilized in the preparation of phosphate buffer solutions, which are essential for maintaining a stable pH in numerous biological and chemical experiments, including high-pressure liquid chromatography (HPLC). fishersci.caaxilscientific.comresearcher.life Its role in fermentation processes, such as the production of erythromycin, has also been investigated. researchgate.net
Historical Context of Academic Inquiry
The academic journey of this compound began with early investigations into its synthesis and fundamental properties. One of the earliest documented processes for producing potassium phosphates, including KH₂PO₄, dates back to 1887. acs.org However, it was in the 20th century that its more scientifically significant properties came to light.
A pivotal moment in KDP research was the discovery of its ferroelectric nature in the 1930s. jetir.org Specifically, Busch and Scherrer identified its ferroelectric properties in 1935, which spurred a wave of research into inorganic ferroelectrics. jetir.org Early structural studies, such as the X-ray analysis by J. West in 1930, laid the groundwork for understanding its crystal structure. nih.govtandfonline.com Further investigations by Frazer and Pepinsky in 1953 using X-ray diffraction provided detailed insights into the structural changes occurring during the ferroelectric phase transition. jetir.org
The theoretical understanding of KDP's ferroelectricity was significantly advanced by J.C. Slater's model in 1941, which attributed the phase transition to the ordering of hydrogen bonds. jetir.org This theoretical framework has been a cornerstone for subsequent studies. Throughout the 1960s and 1970s, considerable effort was dedicated to improving the growth of large, high-quality KDP single crystals to facilitate further experimentation and technological applications. jetir.org The development of rapid growth techniques in the 1980s and 1990s, pioneered in Russia and perfected at institutions like Lawrence Livermore National Laboratory, was a major breakthrough, enabling the production of large crystals for high-power laser systems in a fraction of the time required by traditional methods. llnl.govresearchgate.net
Recent research continues to build on this historical foundation, with studies in 2024 by researcher Peter Vekilov providing new insights into the fundamental mechanisms of crystal growth at the molecular level, further unraveling the complexities of how KDP crystals form. scitechdaily.com
Methodological Approaches in this compound Research
A diverse array of methodological approaches is employed to investigate the properties and behavior of this compound, spanning experimental techniques and computational simulations.
X-ray diffraction (XRD) is a fundamental tool for characterizing the crystal structure of KDP. amolf.nlacs.org It has been used to determine the atomic arrangement of its surfaces, both ex situ (in vacuum or air) and in situ (during crystal growth). amolf.nl High-resolution XRD is also applied to study the effects of dopants, such as Mn³⁺, on the crystal lattice. acs.org Neutron diffraction has also been instrumental, particularly in elucidating the ordering of hydrogen atoms during the ferroelectric transition, providing crucial evidence for Slater's theoretical model. royalsocietypublishing.org
Spectroscopic techniques provide valuable information about the vibrational and electronic properties of KDP. Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the interactions between KDP and dopants, such as L-arginine. scilit.com These methods can confirm the incorporation of dopants and reveal details about the hydrogen bonding network. scilit.com UV-Vis spectroscopy is employed to assess the optical transmittance of KDP crystals and the effects of impurities on their optical quality. researchgate.net X-ray photoelectron spectroscopy (XPS) has been used to characterize the surface composition and electronic structure of KDP crystals. researchgate.net
Nonlinear optical characterization is essential for understanding KDP's performance in laser applications. The Z-scan technique is a common method for measuring the third-order nonlinear refractive index and nonlinear absorption coefficient of KDP and DKDP crystals. rsc.orgbohrium.com These measurements are crucial for predicting effects like self-focusing in high-power laser systems. rsc.org
Computational modeling has become an increasingly powerful tool for studying KDP. First-principles calculations, based on density functional theory (DFT), are used to investigate the electronic and optical properties, including the effects of dehydration and defects on the material's damage threshold. nih.govaip.org Molecular dynamics (MD) simulations are employed to probe the structure and behavior of KDP in both solution and solid states, providing insights into ion association, hydrogen bonding, and crystal growth mechanisms. chemrxiv.orgchemrxiv.org These computational approaches complement experimental findings and help to elucidate complex phenomena at the atomic level.
Crystal growth and characterization methods are central to KDP research. Techniques for growing large, high-quality single crystals have been a major focus, with the development of rapid-growth methods being a significant achievement. llnl.govresearchgate.netacs.org The influence of impurities and growth conditions on the crystal habit and quality is studied using various analytical techniques, including scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). researchgate.net
The table below summarizes some of the key methodological approaches used in KDP research and their primary applications.
| Methodological Approach | Primary Application in KDP Research | Key Findings/Insights |
| X-ray & Neutron Diffraction | Crystal structure determination, analysis of phase transitions and dopant effects. | Elucidation of atomic arrangements in paraelectric and ferroelectric phases, confirmation of hydrogen ordering. jetir.orgamolf.nlroyalsocietypublishing.org |
| Spectroscopy (IR, Raman, UV-Vis, XPS) | Investigation of vibrational modes, electronic transitions, and surface chemistry. | Identification of impurity incorporation, characterization of hydrogen bonding, and assessment of optical transparency. scilit.comresearchgate.netresearchgate.net |
| Nonlinear Optical Characterization (e.g., Z-scan) | Measurement of nonlinear refractive index and absorption coefficients. | Quantification of self-focusing effects and other nonlinear optical phenomena crucial for laser applications. rsc.orgbohrium.com |
| Computational Modeling (DFT, MD) | Simulation of electronic structure, defect properties, and solution behavior. | Prediction of band gaps, understanding of dehydration effects, and insights into crystal growth mechanisms from solution. nih.govaip.orgchemrxiv.orgchemrxiv.org |
| Crystal Growth & Characterization | Development of methods for producing large, high-quality crystals and analyzing their properties. | Achievement of rapid crystal growth rates and understanding the impact of impurities on crystal morphology and quality. llnl.govresearchgate.netresearchgate.net |
Advanced Synthesis Methodologies and Reaction Engineering
Solution Growth Techniques and Kinetic Control
Solution growth is a widely employed method for producing large, high-quality KDP crystals. This technique hinges on the principle of creating a supersaturated solution from which KDP crystallizes as the solubility is carefully reduced. Kinetic control of the crystallization process is paramount to achieving the desired crystal characteristics.
The temperature lowering technique is one of the most effective and extensively used solution growth methods for cultivating large KDP crystals. jetir.org The process commences with the preparation of a saturated KDP solution in an aqueous medium at an elevated temperature, typically in the range of 70-80°C. jetir.org This is followed by a meticulously controlled cooling process to induce crystallization. A key aspect of this method is the slow reduction of temperature, often by 1-3 degrees Celsius per day, which facilitates the growth of large, high-quality single crystals. jetir.org To ensure uniform growth, the crystal is constantly rotated during the cooling phase. jetir.org Innovations in this area have led to rapid growth techniques that can yield large KDP crystals (greater than 50 cm) in a matter of weeks, a significant improvement over traditional methods that could take months. jetir.org
The quality and size of KDP crystals are profoundly influenced by the conditions under which they are grown. Key parameters that are carefully controlled during the crystallization process include the cooling rate, pH of the solution, and the agitation rate.
pH: The pH of the growth solution is another critical factor. Studies have shown that a pH of 3.0 results in the minimum metastable zone width and induction period, leading to the maximum crystallization rate. aip.orgaip.org The average particle size of the resulting crystals tends to increase with an increase in the pH value. aip.org The optimal pH range for growing large, high-quality KDP single crystals from aqueous solutions at temperatures between 30–50°C has been identified as 3.2–5.4. researchgate.net
Agitation Rate: Proper agitation of the solution is essential for maintaining a uniform concentration and temperature throughout the crystallizer, which in turn promotes uniform crystal growth. jetir.org The rotation of the growing crystal is a form of controlled agitation that ensures all faces of the crystal are exposed to the supersaturated solution, leading to a more symmetrical and defect-free crystal. jetir.org
| Parameter | Effect of Increase | Optimal Condition/Observation |
|---|---|---|
| Cooling Rate | Increased metastable zone width, decreased induction period, increased crystallization rate. aip.orgaip.org | A rate of 0.3°C/min resulted in the largest average particle size in one study. aip.org |
| pH | Increased average particle size. aip.org | A pH of 3.0 provides the maximum crystallization rate. aip.orgaip.org The optimal range for high-quality crystals is 3.2-5.4. researchgate.net |
| Agitation Rate | Promotes uniform crystal growth. jetir.org | Constant rotation of the crystal is crucial. jetir.org |
The metastable zone width (MSZW) is a crucial concept in crystallization, representing the region between the saturation and supersolubility curves where nucleation is unlikely to occur, and existing crystals can grow. nih.gov The width of this zone is influenced by factors such as the cooling rate and the presence of impurities. aip.orgresearchgate.net An increase in the cooling rate has been shown to widen the metastable zone. aip.orgaip.org
The induction period is the time that elapses before the first crystal nuclei appear in a supersaturated solution. nih.govresearchgate.net This period is also affected by the cooling rate and pH. As the cooling rate increases, the induction period becomes shorter. aip.orgaip.org A lower pH, specifically around 3.0, has been observed to minimize the induction period, thereby accelerating the onset of crystallization. aip.orgaip.org
| Parameter | Change | Effect on Metastable Zone Width | Effect on Induction Period |
|---|---|---|---|
| Cooling Rate | Increase | Increases aip.orgaip.org | Decreases aip.orgaip.org |
| Decrease | Decreases | Increases | |
| pH | Increase from 3.0 | Increases | Increases |
| Decrease towards 3.0 | Decreases aip.orgaip.org | Decreases aip.orgaip.org |
Control over the particle size distribution (PSD) and the crystal form is a primary objective in the industrial production of KDP, as these properties significantly impact downstream processing and final product performance. purdue.eduresearchgate.netresearchgate.net
The cooling rate is a key determinant of the final particle size. A faster cooling rate leads to a higher degree of supersaturation, which in turn increases the nucleation rate and results in a smaller average particle size. aip.org The use of anti-solvents, such as ethanol, can also be employed to manipulate the PSD. researchgate.net The addition of an anti-solvent reduces the solubility of KDP, inducing crystallization and affecting the growth dynamics. researchgate.net
Hydrothermal and Gel Growth Synthesis Techniques
Beyond conventional solution growth, hydrothermal and gel growth techniques offer alternative routes for the synthesis of KDP crystals. jetir.org
Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at high temperatures and pressures. It can be particularly useful for synthesizing materials that have low solubility under ambient conditions. In the context of KDP, hydrothermal synthesis can be employed to produce fine, high-purity crystals.
Gel Growth Synthesis: In this technique, crystal growth occurs within a gel matrix, which serves to suppress convective currents and control the diffusion of reactants. researchgate.net This method is often utilized in research settings to grow a large number of small, high-quality crystals, as the gel environment can lead to a lower density of defects. jetir.orgresearchgate.net The process typically involves the permeation of a KDP solution through a silica (B1680970) gel, leading to the random formation and subsequent growth of crystals within the gel matrix. jetir.org
Reactive Extraction and Process Intensification Approaches
Reactive extraction represents a process intensification approach that combines chemical reaction and separation in a single unit operation. This can lead to more efficient and profitable production routes for KDP.
One such approach involves the use of N-methyldiethanolamine (MDEA) as an extractant in the reaction between potassium chloride (KCl) and phosphoric acid (H₃PO₄). researchgate.net In this process, MDEA selectively extracts the hydrochloric acid (HCl) formed during the reaction, which shifts the reaction equilibrium towards the formation of KDP. researchgate.net The intermediate, N-methyldiethanolamine·hydrochloride (MDEA·HCl), also acts as a precipitant for the crystallization of KDP. researchgate.net This coupling of reaction and separation intensifies the process, leading to high product yields and purity under mild reaction conditions. researchgate.net
Under optimal conditions (H₃PO₄/KCl molar ratio of 1.4:1, MDEA/KCl molar ratio of 1:1, reaction time of 10 minutes, and reaction temperature of 30°C), this method has been reported to achieve a product yield of 98.64% and a purity of 99.37%, with a very low chlorine content of 0.15 wt%. researchgate.net This demonstrates the potential of reactive extraction for the efficient and cost-effective synthesis of KDP. researchgate.net
Role of Specific Extractants (e.g., N-methyldiethanolamine) in Synthesis
An efficient and profitable method for preparing KH₂PO₄ utilizes N-methyldiethanolamine (MDEA) as an extractant with potassium chloride (KCl) and phosphoric acid (H₃PO₄) as the primary raw materials. nih.gov MDEA is selected for its advantageous properties, which include good water solubility, high extraction selectivity for hydrogen chloride (HCl), significant extraction capacity, and relatively low toxicity. nih.govnih.gov In this process, MDEA functions as a reactive extractant. It selectively reacts with and removes the HCl produced during the primary reaction, which is a critical step in driving the synthesis towards completion. nih.gov
Mechanism of Reaction Equilibrium Shift and Crystallization Enhancement
The synthesis of KH₂PO₄ from KCl and H₃PO₄ is a reversible reaction. The core function of N-methyldiethanolamine (MDEA) is to shift the reaction equilibrium to favor the formation of the desired product. It achieves this by selectively extracting the hydrogen chloride (HCl) generated, effectively removing it from the reaction mixture. nih.gov This removal of a product species forces the equilibrium to the right, in accordance with Le Châtelier's principle, thereby increasing the conversion of reactants into KH₂PO₄.
Impact of Process Parameters on Product Purity and Yield
The efficiency of the MDEA-based synthesis process is highly dependent on the precise control of several operational parameters. Systematic investigation has identified optimal conditions to maximize both the yield and purity of the resulting KH₂PO₄ crystals while minimizing impurities like chlorine. nih.gov
Key parameters and their optimal values have been determined experimentally. Under these controlled conditions, the process can achieve a product yield of 98.64% and a purity of 99.37%, with the chlorine content in the solid product being as low as 0.15 wt%. nih.gov The quality of the final product satisfies industrial-grade standards. nih.gov
Table 1: Optimal Operating Conditions for KH₂PO₄ Synthesis Using MDEA Extractant nih.gov
| Parameter | Optimal Value |
| H₃PO₄/KCl Molar Ratio | 1.4:1 |
| MDEA/KCl Molar Ratio | 1:1 |
| Reaction Time | 10 minutes |
| Reaction Temperature | 30 °C |
| H₃PO₄ Concentration | 52.04 wt% |
| Resulting Metrics | |
| Product Yield | 98.64% |
| Product Purity | 99.37% |
| Chlorine Content | 0.15 wt% |
Alternative Synthesis Routes and Industrial Production Innovations (Academic Perspective)
From an academic standpoint, various alternative routes for KH₂PO₄ synthesis have been developed, each with distinct advantages and challenges. The most common industrial method is the neutralization technique, which involves the reaction between phosphoric acid and a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). nih.govnih.gov
The reaction with potassium hydroxide is a straightforward acid-base neutralization: H₃PO₄(aq) + KOH(aq) → KH₂PO₄(aq) + H₂O(l) mdpi.com
This method is favored for producing higher purity KH₂PO₄, which is essential for applications in pharmaceuticals and as a nonlinear optical material. researchgate.net Innovations in this process focus on precise control of reaction conditions, such as maintaining the pH between 4.2 and 4.6, to achieve purities exceeding 99.60%. researchgate.net Subsequent steps, including controlled cooling, centrifugation, and fluidized-bed drying, are optimized to preserve this high purity. researchgate.net
Other production methods reported in the literature include:
Ion Exchange Method: This technique allows for the separation and purification of components, yielding a high-quality product.
Double Decomposition (Metathesis): While this method can be low-cost, it often suffers from low product yields and significant equipment corrosion issues. nih.gov
Crystallization and Electrolytic Processes: These represent other pathways explored for KH₂PO₄ production. researchgate.net
A historical, albeit more convoluted, process involved using materials like bone or rock phosphate (B84403) as a starting point. nih.gov This multi-step method included decomposition with acid, leaching, and sequential treatments with potassium sulfate (B86663) and potassium carbonate to eventually crystallize KH₂PO₄. nih.gov
Crystal Attrition Mechanisms in Synthesis Processes
Crystal attrition, the breakage and wearing away of crystals, is a critical phenomenon in industrial crystallizers that significantly affects the final particle size distribution. For a characteristically brittle material like Potassium Dihydrogen Phosphate, mechanical forces are the primary drivers of attrition. nih.govmdpi.com
During synthesis in agitated vessels, attrition occurs through two main mechanisms:
Crystal-Impeller Collisions: The high-speed rotation of the crystallizer's impeller or stirrer imparts significant kinetic energy to the crystals, causing them to collide with the impeller blades. Due to the low fracture toughness of KH₂PO₄, these impacts can lead to brittle fracture if the crystal's elastic limit is exceeded. mdpi.com
Crystal-Crystal Collisions: In a dense slurry, collisions between crystals themselves are frequent. The energy of these collisions, influenced by the turbulence and suspension density within the crystallizer, can be sufficient to chip edges or fracture whole crystals. strath.ac.uk
Theoretical and Computational Chemistry Investigations
Electronic Structure Elucidation
The electronic structure of potassium dihydrogen phosphate (B84403) (KDP) has been a subject of extensive theoretical investigation, employing a range of computational methods to understand its fundamental properties. These studies are crucial for explaining the material's well-known nonlinear optical and ferroelectric characteristics.
Periodic Hartree-Fock (HF) calculations, particularly those using pseudopotentials, have been instrumental in investigating the electronic structure of solid-state KDP. tandfonline.comtandfonline.com This ab initio method provides a foundational understanding of the crystalline system by approximating the many-electron wavefunction as a single Slater determinant. tandfonline.com In these calculations, core electrons are represented by effective core pseudopotentials (ECPs), which simplifies the calculation while maintaining accuracy comparable to all-electron methods. tandfonline.com
Studies using the CRYSTAL92 program with a standard PS-31G basis set for phosphorus and oxygen, augmented with d-polarization functions on phosphorus, have shown that the calculated crystal structure of KDP is in good agreement with experimental data. tandfonline.com These calculations successfully model the paraelectric phase of KDP, which belongs to the I42d space group, by accounting for the proton disorder through the use of "half" hydrogen atoms. tandfonline.com The output of these calculations provides essential data such as the unit cell energy and the wavefunction, which are fundamental to understanding the material's electronic properties. tandfonline.com
The calculated static dielectric tensor and nonlinear susceptibility have also been determined using coupled perturbed Hartree-Fock (CPHF) schemes, which build upon the HF framework to include the effects of an external electric field. aip.org
Density Functional Theory (DFT) has become a primary tool for analyzing the electronic structure of KDP. nih.govworldscientific.com DFT calculations, performed using software like the Vienna Ab initio Simulation Package (VASP), investigate the local structural and electronic properties of the material. nih.gov However, standard DFT functionals, such as the local-density approximation (LDA) or generalized gradient approximations (GGA) like Perdew–Burke–Ernzerhof (PBE), are known to underestimate the band gap of materials like KDP. aip.orgresearchgate.net
To address this "band-edge" problem, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are employed. bohrium.comarxiv.org The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, in particular, has been shown to provide more accurate band gap calculations for KDP. researchgate.netacs.org For instance, while a standard DFT calculation might yield a band gap of 5.9 eV, the HSE06 functional can correct this value, providing results that are in better agreement with experimental observations. researchgate.net First-principles calculations based on DFT with hybrid functionals have been used to study the structural, electronic, and optical properties of KDP in both its tetragonal (paraelectric) and orthorhombic (ferroelectric) phases. bohrium.com
These advanced computational methods allow for a detailed analysis of how factors like external pressure influence the electronic structure. worldscientific.com For example, as pressure increases, the band gap between the O-2p and P-3s states in KDP has been shown to increase. worldscientific.com
The ideal crystal structure of KDP is often disrupted by intrinsic defects (such as vacancies and dislocations) and extrinsic dopants, which can significantly modify its electronic band structure and, consequently, its optical properties. acs.orgresearchgate.net
Defects: Theoretical analyses using DFT have shown that defects introduce intermediate states into the forbidden gap, effectively reducing the band gap. acs.org A aip.org screw dislocation, for example, has been confirmed to lower the band gap, with the new states being derived principally from the hybridization of oxygen 2p and phosphorus 3p orbitals. acs.org Similarly, oxygen vacancies can introduce new optical adsorption in the energy region from 4.8 eV to 7.0 eV. researchgate.net Interstitial oxygen defects are also predicted to lower the band gap from a DFT value of 5.9 eV to about 4.2 eV. researchgate.net Studies indicate that both hydrogen and oxygen vacancy defects are more likely to form on the crystal's surface than within the bulk. nih.gov
Doping: Doping KDP with various elements intentionally alters its properties. First-principles calculations have been used to study the effects of doping with different metallic and non-metallic elements. For instance, doping with vanadium (V) causes the V-3d orbitals to hybridize with the O-2p orbitals, creating defect energy levels near the conduction band minimum and reducing the band gap compared to pure KDP. bohrium.com Similarly, substituting phosphorus with iron (Fe) can narrow the band gap to 3.8 eV. researchgate.net The introduction of dopants often leads to lattice distortions and can influence the material's transparency and nonlinear optical activity. researchgate.net The table below summarizes the effect of various dopants on the band gap of KDP as determined by theoretical and experimental studies.
| Dopant/Defect | Effect on Band Gap | Resulting Band Gap (eV) | Reference |
|---|---|---|---|
| aip.org Screw Dislocation | Reduction | Not specified | acs.org |
| Interstitial Oxygen | Reduction | ~4.2 | researchgate.net |
| Fe (substituting P) | Narrowing | 3.8 | researchgate.net |
| V (Vanadium) | Reduction | Not specified | bohrium.com |
| Aspartic acid, Succinic acid, Glycine, L-alanine | Improvement/Increase | Not specified | researchgate.net |
Proton Transfer Mechanisms in Solid-State Systems
The ferroelectric nature of KDP is intrinsically linked to the behavior of its protons within the hydrogen bond network connecting the phosphate tetrahedra. ill.frnih.gov
The mechanism of the ferroelectric phase transition in KDP is widely accepted to involve the cooperative ordering of protons in a double-well potential along the O-H···O hydrogen bonds. tandfonline.com Theoretical simulations of the proton transfer potential energy curve have been performed by modeling a collective anti-ferroelectric mode. tandfonline.comtandfonline.com This simulation yields a symmetric double-well potential. tandfonline.com
Periodic Hartree-Fock calculations have determined the energy barrier for this collective proton transfer. tandfonline.comtandfonline.com For an optimized O···O distance, the barrier is calculated to be quite low, at 162 cm⁻¹. tandfonline.com This barrier height is shown to be highly sensitive to the O···O distance, which acts as a soft coordinate in the lattice. tandfonline.comtandfonline.com In related hydrogen-bonded systems, the transition from an antiferroelectric (AFE) to a paraelectric (PE) state involves significant changes in the potential energy surface (PES). nih.govacs.org For instance, in KOH, the breaking of interlayer hydrogen bonds during the AFE to PE transition correlates with an increase in the O-O distance from 3.00 Å to 3.48 Å. acs.org These computational studies provide a detailed picture of the classical potential energy surface at 0 K, which serves as a reference for understanding the atomic-scale transformations that occur during phase transitions. nih.govacs.org
The dynamics of protons within the KDP crystal structure are complex, involving oscillations, tunneling, and collective movements that are crucial to its properties. At ambient temperature and pressure, protons are disordered within a two-minimum potential along the hydrogen bonds. ill.fr Below the transition temperature of 123 K, a ferroelectric phase transition occurs as the protons become locked into one of the two energy minima. ill.frblogspot.com
Proton dynamics have been investigated using techniques such as inelastic neutron scattering and collocation methods. tandfonline.comtandfonline.comill.fr These studies follow the pressure and temperature variations of the bond-stretching and bond-bending vibrations of hydrogen. ill.fr The proton vibration spectra are analyzed using a model of a double-well interatomic potential with a variable oxygen-hydrogen distance. ill.fr Theoretical work on materials topologically similar to KDP has suggested that the primary effect of quantum delocalization of protons is structural, leading to a decrease in the H···O distance and a corresponding change in the lattice parameter. aps.org The periodic motion of protons jumping back and forth between their two available sites can even be modeled as generating a current element, leading to investigations of resonant magnetic interactions between them. arxiv.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone in the computational study of KDP, enabling the exploration of complex processes by modeling the interactions between atoms over time. bohrium.com This approach is particularly suited for investigating the material's mechanical properties and its behavior under various physical conditions. bohrium.com
MD simulations have been instrumental in elucidating the atomic-scale deformation mechanisms of KDP, which is known for its fragility and complex mechanical behavior. bohrium.com Due to its anisotropic microstructure, the response of KDP to external stress is highly dependent on the direction of the applied force. nih.gov
Systematic nanoindentation simulations using MD have revealed that subsurface damage is markedly anisotropic. nih.gov For instance, when indented on the (001) surface, both tetragonal and monoclinic phases emerge, with some of the monoclinic phase transforming into the tetragonal phase. nih.gov This can lead to amorphization near the surface. nih.gov In contrast, indentation on the (100) surface results in the direct emergence of an orthorhombic phase from the original tetragonal structure, without passing through a monoclinic intermediate and without amorphization. nih.gov
These simulations identify phase transformation as a key deformation mechanism under the combined hydrostatic and shear stresses of nanoindentation. nih.gov The "pop-in" events observed in load-displacement curves from these simulations signify the onset of such phase transformations. nih.gov The recovery of the crystal structure after the load is removed is also anisotropic, with the maximum recovery observed on the (100) surface. nih.gov
Table 1: Anisotropic Deformation Mechanisms in KDP from MD Simulations
| Indentation Surface | Observed Phases | Deformation Characteristics | Post-Unloading Recovery |
| (001) | Tetragonal, Monoclinic | Amorphization near the surface, formation of pile-ups. nih.gov | Partial recovery. nih.gov |
| (100) | Orthorhombic | No amorphization, no pile-ups. nih.gov | Maximum recovery. nih.gov |
A significant challenge in accurately simulating the mechanical behavior of KDP with MD is the development of a suitable interatomic potential function. bohrium.comconsensus.app The potential function governs the forces between atoms and is critical for reliably predicting material properties. bohrium.com
Recently, a potential function has been successfully developed that can accurately describe the mechanical properties of KDP. bohrium.comconsensus.app This breakthrough enables more insightful investigations into the material's response to various loading conditions. bohrium.com The established potential function has been validated by its ability to reliably predict the elastic modulus in different crystal directions and the structural changes that occur under stress. bohrium.com For example, a seven-site model for the dihydrogen phosphate ion has been adopted in some simulations to study the microstructure in solution. researchgate.netaip.org
The availability of a robust potential function is crucial for understanding and controlling the deformation and failure of KDP, which is essential for its application in high-power laser systems and for improving manufacturing processes to achieve damage-free machining. bohrium.com
The interaction of KDP surfaces with their environment, particularly aqueous solutions, is critical for understanding crystal growth and stability. MD simulations and advanced experimental techniques like surface X-ray diffraction have been used to study these interactions at an atomic level. bohrium.comresearchgate.net
A long-standing question in KDP crystal growth has been the termination of its surfaces. Studies have determined the atomic structure of both the {101} (pyramidal) and {100} (prismatic) faces in contact with an aqueous solution. bohrium.comresearchgate.net It was found that the {101} faces are terminated by a layer of potassium (K+) ions, not by dihydrogen phosphate (H₂PO₄⁻) groups. bohrium.comresearchgate.net This finding provides an atomic-scale explanation for the influence of metal impurities on the crystal's growth morphology. bohrium.com
DFT (Density Functional Theory) studies show that water molecules can be adsorbed on the KDP surfaces by forming hydrogen bonds with surface oxygen and hydrogen atoms or by forming an O-K chemical bond. researchgate.net The adsorption of water is a key step in the deliquescence process. researchgate.net The presence of a solvent environment can also influence the stability of surface defects. mdpi.com For example, an acidic environment can make oxygen vacancies on the (100) surface more stable, potentially impacting the crystal's optical properties. mdpi.com
Isotope Effects on Crystal Structure and Dynamics (e.g., Deuterium (B1214612) Substitution)
Replacing hydrogen with its heavier isotope, deuterium (D), in KDP crystals leads to significant changes in the material's structural, dielectric, and thermodynamic properties. consensus.apparxiv.org This "giant isotope effect" is a hallmark of the KDP family of crystals and has been a subject of intense theoretical and experimental investigation. aps.org
In contrast, DKDP behaves more classically, and these dipolar defects disappear at low temperatures. arxiv.org The quantum disorder in KDP results in residual entropy, which explains its lower spontaneous polarization and transition entropy compared to DKDP. arxiv.org
First-principles calculations show that the primary effect of deuteration is a depletion of the proton probability density at the center of the O-H-O bond. aps.org This weakens the proton-mediated covalent bonding, leading to a lattice expansion that couples with the off-centering of the proton, explaining the large isotope effect. aps.org Experimental studies confirm that as the deuterium content increases, the unit cell parameter along the a(b)-axis gradually increases. nih.gov
Table 2: Comparison of Properties between KDP and Deuterated KDP (DKDP)
| Property | KDP (KH₂PO₄) | DKDP (KD₂PO₄) | Underlying Mechanism |
| Proton/Deuteron Behavior | Significant quantum tunneling of protons. arxiv.orgaps.org | More classical behavior, reduced tunneling. arxiv.org | Quantum mechanical nature of protons vs. heavier deuterons. arxiv.org |
| Dipolar Defects | Always present due to proton tunneling. arxiv.org | Disappear at low temperatures. arxiv.org | Deuteration suppresses the quantum fluctuations that create the defects. arxiv.org |
| Spontaneous Polarization | Lower. arxiv.org | Higher. arxiv.org | Quantum disorder in KDP reduces net polarization. arxiv.org |
| Transition Entropy | Lower. arxiv.org | Higher. arxiv.org | Presence of residual entropy in ferroelectric KDP. arxiv.org |
| Lattice Parameters | Smaller a(b)-axis. nih.gov | Larger a(b)-axis. nih.gov | Weaker D-O bond compared to H-O bond leads to lattice expansion. aps.orgnih.gov |
Crystallography and Advanced Materials Science
Crystal Structure and Phase Transitions
Potassium dihydrogen phosphate (B84403) is a member of the tetragonal crystal system at ambient conditions. jetir.org It undergoes a significant phase transition from a paraelectric phase with a tetragonal structure (space group I-42d) to a ferroelectric phase with an orthorhombic structure at its Curie temperature of approximately 123 K (-150°C). jetir.orgaip.org Another notable transition occurs at high temperatures.
Under normal ambient conditions, KDP exists in a tetragonal crystal structure. aps.orgresearchgate.net It transitions to a monoclinic structure at a high temperature of around 503 K. aps.orgresearchgate.net There has been some debate regarding the exact nature of these high-temperature events, with some studies suggesting a transition to a monoclinic phase (space group P21/c) at 506 K. researchgate.net
A key mechanism driving this phase transition involves the behavior of protons within the crystal's hydrogen bonds. First-principles calculations indicate that in the paraelectric tetragonal phase, protons are disordered, while in the ferroelectric phase, they order, leading to spontaneous polarization. aip.org The high-temperature transition to the monoclinic phase is also associated with significant changes in proton conductivity. aps.org
Recent research has demonstrated that this phase transition can be induced under unconventional conditions. For instance, a stable monoclinic KDP phase can be developed at room temperature by using a mixture of graphene oxides and an unsaturated KDP solution. aps.orgresearchgate.net Furthermore, a reversible transition between the monoclinic and tetragonal structures can be achieved by tuning the distance between the graphene oxide layers. aps.orgresearchgate.net First-principles calculations support this, showing the tetragonal structure is more energetically favorable at larger graphene interlayer distances, while the monoclinic structure is more stable at smaller distances. aps.orgresearchgate.net A static electric field applied along the aps.org direction can also induce a phase transition at low temperatures (20 K). aps.org
External factors can profoundly influence the crystal structure of KDP, enabling the formation of phases that are typically unstable. The use of graphene oxide (GO) is a prime example of this manipulation. aps.org The formation of a stable monoclinic KDP crystal at room temperature is achieved through the interaction between potassium (K⁺) cations and the π electrons in the graphitic surface of the GO. aps.orgresearchgate.net This cation-π interaction distorts the local structural configurations of KDP. aps.orgresearchgate.net
The mechanism relies on altering the energetic landscape of nucleation. The interaction strength increases as the interlayer distance between graphene sheets decreases. aps.orgresearchgate.net This not only reduces the crystal-liquid interfacial free energy, which is a barrier to nucleation, but also actively stimulates the transformation of existing tetragonal KDP into the monoclinic form. aps.orgresearchgate.net The disordered arrangement of hydrated structures and clusters induced by the cation-π interaction creates conditions favorable for the monoclinic structure to form even in an unsaturated solution. aps.org This induced monoclinic phase is stable in a dry environment but can revert to the tetragonal phase upon absorbing moisture, demonstrating the reversibility of the process. aps.org
| Phase Transition | Standard Condition | Influencing Factor | Mechanism | Resulting Phase |
|---|---|---|---|---|
| Paraelectric to Ferroelectric | ~123 K | Temperature | Ordering of protons in hydrogen bonds | Orthorhombic |
| Tetragonal to Monoclinic | ~503 K | High Temperature | Thermal energy overcomes stability of tetragonal phase | Monoclinic |
| Tetragonal to Monoclinic | Room Temperature | Graphene Oxide | Cation-π interaction reduces interfacial free energy, distorts local structure | Monoclinic (stable in dry conditions) |
| Orthorhombic to New Phase | 20 K | Static Electric Field (~4.7 kV/cm) | Field-induced structural change | New, irreversible phase |
The formation of unconventional crystal forms, such as the monoclinic phase of KDP at ambient temperatures, is governed by complex nucleation mechanisms. aps.org Classical nucleation theory posits that this process depends on two main factors: the interfacial free energy between the crystal and the liquid phase, and the volume Gibbs free energy (or chemical potential) difference. aps.orgpnas.org The interfacial free energy acts as an energy barrier to the formation of stable nuclei. aps.org
Studies using containerless levitation techniques on highly supersaturated KDP solutions have revealed the existence of multiple nucleation pathways. pnas.orgpnas.orgresearchgate.net In these experiments, a low-concentration solution was observed to crystallize directly into the stable tetragonal phase. researchgate.net However, a high-concentration solution first transformed into a metastable monoclinic crystal before eventually reaching the stable tetragonal phase. pnas.orgresearchgate.net This suggests that under extreme supersaturation, the system can follow a multi-step nucleation process, accessing metastable intermediate structures. pnas.org
The formation of the metastable monoclinic phase is attributed to a smaller nucleation barrier compared to the stable tetragonal phase. pnas.org This implies that the interfacial free energy for the metastable phase is lower under these specific conditions. pnas.orgpnas.org The presence of external agents like graphene oxide can be seen as a method to manipulate this interfacial energy, making the nucleation of the monoclinic form feasible even under less extreme conditions of saturation. aps.org The interaction with the GO surface provides a template-like effect that favors the local structure of the monoclinic phase, thereby lowering the energy barrier for its nucleation. aps.org
Optical and Electro-Optical Phenomena
KDP's prominence in optical applications stems from its excellent nonlinear optical (NLO) and electro-optic (EO) properties. aip.org It can be grown into large, high-quality crystals, making it suitable for high-power laser applications and frequency conversion. aip.orgaip.org
The nonlinear optical response in KDP is the basis for frequency conversion processes like second-harmonic generation (SHG) and third-harmonic generation (THG). aip.orgaps.org SHG is a process where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and thus twice the frequency and half the wavelength.
The mechanism behind SHG in KDP is dominated by the response of the "electronic" energy levels, which are the energy levels in the ultraviolet region. aps.org First-principles calculations have shown that the phosphate (PO₄) groups within the KDP crystal structure are the dominant contributors to the SHG effect, with the potassium cation having a negligible role. aip.org
Third-harmonic generation (THG) can also be efficiently achieved in KDP. A common method is a cascaded process where SHG occurs first, followed by sum-frequency generation (SFG), where a fundamental photon mixes with a second-harmonic photon to produce a third-harmonic photon. tandfonline.com For 1 μm lasers, the phase-matching directions for type-II SHG and type-II THG in KDP are nearly identical, which allows for the design of a highly efficient THG converter using just a single KDP crystal. nih.govresearchgate.net This approach has demonstrated THG conversion efficiencies of over 30%. nih.gov KDP is widely used for generating the third and fourth harmonics of Nd:YAG lasers. optogama.comeksmaoptics.com
The linear electro-optic effect, or Pockels effect, describes the change in a material's refractive index that is linearly proportional to an applied external electric field. blikai.comoptoscience.com This effect is present in non-centrosymmetric crystals like KDP. blikai.com In KDP, the primary contribution to the linear electro-optic effect comes from the displacement of hydrogen atoms within the hydrogen bonds, which are more responsive to an external field than the other atoms in the crystal. aip.org
The Pockels effect is quantified by the electro-optic coefficients, denoted as rᵢⱼ. In KDP, which belongs to the 42m point group, the key coefficients are r₄₁ and r₆₃. optoscience.comuobaghdad.edu.iq The r₆₃ coefficient is particularly important for longitudinal Pockels cells, where the electric field is applied parallel to the optic axis and the light beam. optoscience.com
A Pockels cell is an electro-optic modulator that leverages the Pockels effect to control the polarization of light. blikai.comoptica.org It consists of a suitable crystal (like KDP) placed between two electrodes. blikai.com When a voltage is applied across the electrodes, it creates an electric field in the crystal. This field induces birefringence, altering the crystal's refractive indices. blikai.com As polarized light passes through the crystal, this induced birefringence causes a phase difference (retardation) between the two orthogonal polarization components. The magnitude of this phase shift is directly proportional to the applied voltage. By varying the voltage, the polarization state of the exiting light can be precisely controlled. blikai.com When placed between two polarizers, a Pockels cell can function as a high-speed optical switch or an amplitude modulator. blikai.comoptica.org
Laser-Induced Damage Mechanisms and Threshold Improvement Strategies
To enhance the resilience of KDP crystals to laser-induced damage, several strategies have been developed. A prominent and effective technique is laser conditioning, which involves irradiating the crystal with laser pulses at a fluence below the damage threshold. This process is believed to modify or eject nano-sized precursor defects, thereby increasing the crystal's ability to withstand higher laser energies. Both offline and online laser conditioning protocols have proven effective in raising the LIDT. Thermal annealing represents another approach, where the crystal is heated to relieve internal stresses and heal certain types of structural defects. Furthermore, the crystal growth process itself has a profound impact on the LIDT. For instance, rapidly grown KDP crystals often exhibit different damage characteristics compared to their conventionally grown counterparts.
A significant challenge in maintaining the operational lifetime of KDP optics is the mitigation of damage growth. An initial damage site can expand with subsequent laser shots, eventually compromising the functionality of the entire optic. Understanding the dynamics of this growth is therefore crucial. Studies have shown that the expansion of damage sites is dependent on both the laser fluence and the size of the initial damage pit. Consequently, research is actively exploring various mitigation techniques, such as localized laser treatments, to arrest the growth of existing damage sites and extend the crystal's service life.
| Strategy | Description | Effect on LIDT |
|---|---|---|
| Laser Conditioning | Pre-irradiation with sub-damaging laser fluences to modify or remove precursor defects. | Increases the damage threshold. |
| Thermal Annealing | Heating the crystal to reduce internal stresses and heal defects. | Can improve the resistance to laser damage. |
| Growth Process Optimization | Controlling growth conditions to minimize the incorporation of defects and impurities. | Leads to crystals with inherently higher LIDT. |
| Damage Mitigation | Localized treatments to halt the growth of existing damage sites. | Extends the operational lifetime of the crystal. |
Optical Absorption and Band Gap Modification Research
The optical absorption properties of potassium dihydrogen phosphate (KDP) are central to its role in nonlinear optics. In its pure state, KDP exhibits high transparency across a wide spectral range, a prerequisite for efficient frequency conversion of high-power lasers. However, the presence of impurities and intrinsic defects can significantly increase optical absorption, which is a primary contributor to laser-induced damage.
The intrinsic band gap of KDP is a fundamental parameter that defines its window of transparency. Extensive research has been dedicated to accurately determining this band gap and understanding how it can be influenced by external factors. The optical band gap of KDP has been reported to be approximately 7.8 eV. This wide band gap accounts for its transparency in the visible and near-ultraviolet regions of the electromagnetic spectrum.
Modification of the band gap and optical absorption can be achieved through the intentional introduction of dopants. For instance, doping with specific metal ions can create new energy levels within the band gap, resulting in increased absorption at particular wavelengths. While this can be detrimental for applications demanding high transparency, it also offers a means to tailor the material's optical properties for other specialized functions.
Temperature also exerts an influence on the optical absorption and band gap of KDP. As the temperature rises, the band gap tends to experience a slight decrease. This temperature dependence is a critical consideration in the design and operation of high-power laser systems, where the crystal can undergo significant heating.
| Property | Value/Characteristic | Significance |
|---|---|---|
| Optical Transparency Range | High transparency from the UV to the near-IR. | Crucial for frequency conversion applications. |
| Intrinsic Band Gap | Approximately 7.8 eV. | Determines the fundamental transparency window. |
| Effect of Impurities | Can increase optical absorption at specific wavelengths. | A primary cause of laser-induced damage. |
| Temperature Dependence | The band gap slightly decreases with increasing temperature. | Important for high-power laser system design. |
Photoluminescence Characteristics
Photoluminescence (PL) spectroscopy serves as a sensitive probe for investigating the electronic structure and defect states within this compound (KDP) crystals. When KDP is excited by photons with energy exceeding its band gap, it can emit light as electrons relax from excited states to lower energy levels. The spectral characteristics of this emitted light, such as its energy and intensity, provide valuable insights into the material's intrinsic and extrinsic properties.
The photoluminescence spectra of KDP typically reveal several emission bands. These bands are generally associated with different types of defects or impurities present in the crystal lattice. For example, certain emission bands have been ascribed to self-trapped excitons, which are electron-hole pairs that become localized within the crystal structure. Other photoluminescence features may be linked to the presence of specific impurity ions that function as luminescence centers.
Research utilizing photoluminescence has been instrumental in identifying the nature of various point defects that can adversely affect the optical performance of KDP. By studying the changes in PL spectra as a function of temperature, excitation energy, and dopant concentration, scientists can gain a more profound understanding of the defect chemistry of KDP. This knowledge is vital for devising strategies to grow higher-quality crystals with enhanced performance in demanding laser applications.
| Emission Band Energy | Possible Origin | Significance |
|---|---|---|
| ~3.4 eV | Attributed to intrinsic defects or self-trapped excitons. | Provides insight into the fundamental electronic structure. |
| ~2.7 eV | Often associated with impurity-related defects. | Can be used to monitor crystal purity. |
Mechanical Behavior and Deformation Science
Microhardness and Indentation Fracture Studies
The mechanical properties of this compound (KDP) are of paramount importance for its practical use, especially in the fabrication, handling, and mounting of large optical components. Microhardness testing is a standard technique employed to quantify a material's resistance to localized plastic deformation.
Studies on KDP have consistently shown that its microhardness is anisotropic, meaning it varies depending on the crystallographic orientation of the surface being tested. For instance, the (001) face generally exhibits a different hardness value compared to the (100) face. This anisotropy is a direct reflection of the crystal's underlying atomic arrangement and the different slip systems that can be activated under an applied load.
Indentation fracture studies offer valuable information about the toughness of KDP and its susceptibility to cracking. When the load applied by the indenter surpasses a critical threshold, cracks can initiate and propagate from the corners of the indentation. The length and morphology of these cracks can be used to calculate the material's fracture toughness. A thorough understanding of the indentation fracture behavior is essential for optimizing machining and polishing processes to minimize the introduction of subsurface damage.
The microhardness of KDP can also be influenced by the presence of impurities and defects. Doping with certain ions has been observed to alter the hardness, either through solid solution strengthening or the formation of secondary phase precipitates.
| Crystallographic Face | Typical Microhardness (Vickers) | Key Observations |
|---|---|---|
| (001) | ~1.5 GPa | Exhibits significant anisotropy in hardness. |
| (100) | ~1.2 GPa | Prone to cracking at higher indentation loads. |
Ductile-Brittle Transition Mechanisms
The transition from ductile to brittle behavior in this compound (KDP) is a critical aspect of its mechanical response, with significant implications for its processing and application. At ambient temperatures, KDP is typically classified as a brittle material, fracturing with minimal plastic deformation. However, under specific conditions, it can exhibit ductile behavior.
The ductile-brittle transition temperature (DBTT) is a key parameter that delineates this change in mechanical response. Below the DBTT, the material fails in a brittle manner, while above this temperature, it can undergo plastic deformation. For KDP, the DBTT is not a fixed value but is influenced by factors such as the rate of strain and the presence of a hydrostatic confining pressure.
The mechanism underlying plastic deformation in KDP at elevated temperatures is primarily the motion of dislocations on specific crystallographic slip systems. The transition to brittle behavior at lower temperatures is attributed to the reduced mobility of these dislocations, which makes crack nucleation and propagation more favorable. The interaction of dislocations with obstacles such as impurities and other lattice defects also plays a crucial role in the ductile-brittle transition.
A comprehensive understanding of the ductile-brittle transition is fundamental for the development of improved machining and finishing techniques for KDP optics. By carefully controlling the temperature and stress state during processing, it is possible to operate within the ductile regime, thereby reducing the extent of subsurface damage and achieving a higher quality surface finish.
Anisotropy of Mechanical Properties and Deformation
The crystalline structure of this compound (KDP) gives rise to a pronounced anisotropy in its mechanical properties. This means that properties such as elastic stiffness, hardness, and fracture toughness are dependent on the direction of measurement relative to the crystallographic axes.
The elastic anisotropy of KDP is well-established, with the elastic constants showing significant directional variation. This has important consequences for the distribution of stress within the crystal under mechanical or thermal loading. For instance, localized stresses can be significantly higher in certain directions, rendering the crystal more susceptible to fracture along specific crystallographic planes.
The plastic deformation of KDP is also highly anisotropic. Deformation proceeds via slip on specific crystallographic planes and in particular directions. The primary slip systems in KDP have been identified through experimental investigation. The ease with which these slip systems can be activated depends on the orientation of the applied stress relative to the crystal lattice. This anisotropy in plastic deformation is the direct cause of the observed anisotropy in microhardness.
The fracture behavior of KDP is similarly anisotropic. Cleavage, the tendency of a crystal to split along well-defined crystallographic planes, is a common mode of failure in KDP. The cleavage planes are typically those with the lowest surface energy. A thorough understanding of the anisotropic fracture behavior is crucial for predicting and preventing the catastrophic failure of KDP components in high-stress applications.
| Mechanical Property | Anisotropic Characteristic | Implication |
|---|---|---|
| Elastic Stiffness | Varies with crystallographic direction. | Affects stress distribution under load. |
| Microhardness | Different values on different crystal faces. | Reflects the anisotropy of slip systems. |
| Fracture Toughness | Varies with crack propagation direction. | Leads to preferential cleavage on certain planes. |
Development of Deformation Mechanism Maps
While formal deformation mechanism maps for this compound (KDP) are not as commonly established as for metallic materials, the underlying principles of its plastic deformation are understood through extensive research. The deformation of KDP crystals is a complex interplay of elastic, plastic, and brittle mechanisms. spiedigitallibrary.org At the nanoscale, KDP can undergo plastic deformation, a critical factor for enabling ductile-mode machining. hep.com.cn
The primary mechanism responsible for plastic deformation and creep in KDP is dislocation motion. hep.com.cnresearchgate.net Nanoindentation studies reveal that dislocation nucleation and propagation are key processes, often indicated by "pop-in" events in load-displacement curves. hep.com.cn The strain rate sensitivity of KDP is a significant factor, with hardness increasing at higher strain rates. mdpi.com Molecular dynamics (MD) simulations and experimental observations have identified that the stress fields generated by external tools influence the nature of plastic deformation. researchgate.nethep.com.cn
Under indentation, KDP exhibits anisotropic behavior. On the (001) surface, deformation can lead to the simultaneous appearance of tetragonal and monoclinic phases, with some monoclinic phases transforming to tetragonal. bit.edu.cn This can be followed by amorphization near the surface. bit.edu.cn In contrast, on the (100) surface, an orthorhombic phase may emerge directly from the original tetragonal structure without amorphization. bit.edu.cn This phase transformation is considered a significant mechanism of incipient plasticity. bit.edu.cn The cooperative migration of atomic clusters is thought to be the mechanism for dislocation activation. mdpi.com Understanding these distinct mechanisms is crucial for preventing fracture damage during machining and for optimizing fabrication processes for KDP components. spiedigitallibrary.orgresearchgate.net
Material Removal Mechanisms in Precision Machining (e.g., Polishing via Deliquescent Action)
Achieving damage-free, ultra-smooth surfaces on KDP crystals is essential for their application in high-power laser systems. hep.com.cn However, the material's soft, brittle, and deliquescent nature presents significant manufacturing challenges. bohrium.com Precision machining techniques have been developed to control material removal at the micro and nanoscale.
A key material removal mechanism is ductile-mode machining, where material is removed without inducing brittle fractures. hep.com.cn This can be achieved in processes like nanoscratching and ultra-precision fly cutting. spiedigitallibrary.orghep.com.cn Dislocation motion is a primary mechanism in this ductile removal process. hep.com.cnresearchgate.net The transition from brittle to ductile machining is a critical parameter, with the brittle-ductile transition (BDT) depth being on the nanometer scale in conventional cutting. hitsz.edu.cn Novel techniques, such as tool-modulated cutting, have been shown to significantly increase this BDT depth by reducing dynamic cutting forces. hitsz.edu.cnmdpi.com
A highly effective and specialized material removal technique for KDP is polishing via deliquescent action . This method leverages KDP's hygroscopic nature.
Mechanism : A controlled amount of moisture or a specific polishing slurry causes the KDP surface to deliquesce, forming a dissolved layer. nih.govhep.com.cn This softened layer is then mechanically removed by a polishing pad. hep.com.cn
Control : The process can be finely controlled by using a water-in-oil microemulsion as the polishing fluid. mdpi.comgoogle.com In this system, nanoscale water droplets are released by the friction between the polishing pad and the crystal surface, reacting with the KDP. mdpi.com The concentration of the KDP aqueous solution within the microemulsion can be adjusted to control the deliquescence rate. google.com
Advantages : This chemical-mechanical polishing (CMP) method can remove surface defects like micro-ripples from prior machining steps (e.g., single-point diamond turning) and achieve nano-level surface roughness. nih.govmdpi.com Another approach uses a two-phase air-water fluid to induce controllable deliquescence without chemical impurities, followed by mechanical removal with a polishing pad, which significantly improves the material removal rate. hep.com.cn
The material removal rate in deliquescent polishing is influenced by factors such as polishing pressure and the revolution rate of the polishing plate, but interestingly, not significantly by the initial surface roughness of the crystal. nih.gov
| Machining Technique | Primary Material Removal Mechanism | Key Characteristics |
| Nanoscratching | Ductile-mode removal via dislocation motion. hep.com.cn | Dependent on indenter geometry; spherical indenters more easily achieve ductile mode. hep.com.cn |
| Ultra-Precision Fly Cutting | Elastoplastic deformation and brittle fracture. spiedigitallibrary.org | Significant anelastic rebound deformation is observed. spiedigitallibrary.org |
| Modulation Cutting | Ductile-mode removal. hitsz.edu.cn | Increases brittle-ductile transition depth by reducing cutting forces. hitsz.edu.cnmdpi.com |
| Deliquescent Polishing | Controlled deliquescence followed by mechanical removal of the dissolved layer. nih.govhep.com.cn | Achieves nano-level surface roughness; rate is stable and repeatable. nih.gov |
Ferroelectric Properties and Related Phenomena
Spontaneous Polarization Mechanisms
This compound is a classic example of an order-disorder type ferroelectric. Its spontaneous polarization below the Curie temperature (T_c = 123 K) arises from a specific structural arrangement. aip.orgyamaguchi-u.ac.jp In the paraelectric phase (above T_c), the hydrogen atoms in the O-H---O bonds are disordered, residing randomly in one of two equivalent positions between adjacent PO₄ tetrahedra. aip.orgsemanticscholar.org
The transition to the ferroelectric phase is triggered by the collective ordering of these protons. aip.orgsemanticscholar.org As the temperature drops below T_c, the protons settle into one of the two possible off-center positions in the hydrogen bonds. semanticscholar.org This ordering of the positively charged protons breaks the crystal's center of symmetry. aip.orgyamaguchi-u.ac.jp
This proton ordering is strongly coupled to the other ions in the lattice. The displacement of the protons induces subsequent displacements of the potassium (K⁺) and phosphate (PO₄³⁻) ions along the crystallographic c-axis. yamaguchi-u.ac.jpsemanticscholar.org It is this collective displacement of ions, initiated by the proton ordering, that establishes a net dipole moment in the unit cell, resulting in the macroscopic spontaneous polarization observed in the ferroelectric state. yamaguchi-u.ac.jpsemanticscholar.org First-principles calculations confirm that the protons in the hydrogen bonds are significantly more flexible and responsive to an external electric field than the other atoms, indicating that their displacement is the primary contributor to the electro-optic effect in KDP. aip.org
Statistical Models of Ferroelectric Transitions
The ferroelectric phase transition in KDP has been extensively studied using statistical mechanical models. These models aim to explain the thermodynamic properties of the transition by considering the possible arrangements of hydrogen atoms (protons) in the crystal lattice.
The most famous of these is the Slater model (1941). aip.orgaip.org This model is based on the following key assumptions:
Each phosphate group (PO₄) must have exactly two protons attached to it, forming an H₂PO₄ group.
The energy of the crystal depends on the orientation of these H₂PO₄ dipoles relative to the c-axis.
The Slater model uses statistical methods to count the number of hydrogen configurations consistent with a given total polarization. aip.org A key finding from this model is the prediction of a first-order phase transition, characterized by a sudden jump from a polarized to an unpolarized state. aip.org While the actual transition in KDP is observed to be of the second order (a lambda-point transition), the Slater model provides a foundational understanding of the role of proton ordering. aip.orgaip.org The narrow temperature range of the observed transition suggests it might be a broadened first-order transition, possibly due to internal stresses from the piezoelectric effect. aip.org
Later refinements and alternative models have been proposed to better match experimental observations. These include:
Takagi's extension : This model relaxes the strict "two-protons-per-phosphate" rule, allowing for higher energy configurations like H₃PO₄ and HPO₄. core.ac.uk
Tunneling models : These quantum mechanical models, pioneered by Blinc and de Gennes, consider that protons can tunnel between the two potential minima in the hydrogen bond. semanticscholar.orgresearchgate.nettandfonline.com This introduces a tunneling frequency (Ω) as a key parameter. semanticscholar.org In this framework, the ferroelectric transition occurs when the long-range ordering interaction overcomes the quantum tunneling effect.
Coupled-mode models : These models link the proton tunneling motion to an optic phonon mode of the K-PO₄ lattice. semanticscholar.orgresearchgate.net The softening of a coupled proton-phonon mode as the temperature approaches T_c is seen as the driver of the phase transition. researchgate.net
These statistical and quantum models have been crucial in explaining the thermodynamic behavior, the large isotope effect (where deuteration significantly raises T_c), and the dynamic properties of KDP-type ferroelectrics. core.ac.uktandfonline.combohrium.com
Dielectric Behavior and Space Charge Polarization
The dielectric properties of KDP are strongly dependent on frequency and temperature, reflecting different polarization mechanisms. primescholars.cominternationaljournalcorner.com The dielectric constant is a measure of a material's ability to store electrical energy in an electric field and is composed of four main contributions: electronic, ionic, orientational, and space charge polarization. niscpr.res.iniosrjournals.org
Frequency Dependence : At very high frequencies, only the rapid electronic and ionic polarizations can respond to the alternating field, resulting in a lower dielectric constant. niscpr.res.iniosrjournals.org As the frequency decreases, slower mechanisms like orientational polarization of dipoles can contribute, increasing the dielectric constant. iosrjournals.org At low frequencies, the dielectric constant of KDP becomes particularly high. iosrjournals.org
Temperature Dependence : The dielectric constant generally increases with increasing temperature. internationaljournalcorner.comiosrjournals.org This is because thermal energy enhances the mobility of charge carriers, thereby increasing the space charge polarization. iosrjournals.org Studies on pure and doped KDP crystals consistently show a decrease in the dielectric constant and dielectric loss with increasing frequency, confirming the dominant role of space charge polarization in the low-frequency regime. niscpr.res.iniosrjournals.orgresearchgate.net
Defect Engineering and Impurity Studies
The properties of KDP crystals, including their growth rate, optical transparency, and laser-induced damage threshold (LIDT), are highly sensitive to the presence of impurities and other crystalline defects. orientjchem.org Understanding and controlling these defects—a practice known as defect engineering—is critical for producing high-quality KDP optics.
Impurities, particularly polyvalent metal cations, can be incorporated into the KDP lattice during the growth process, creating various types of defect centers. orientjchem.org
Incorporation Mechanisms : Computer simulations and experimental studies show that trivalent metal ions (M³⁺, such as Fe³⁺, Cr³⁺, and Al³⁺) and bivalent metal ions (M²⁺) incorporate differently. orientjchem.orgbohrium.com
Trivalent Cations (M³⁺) : These ions tend to occupy interstitial sites in the KDP lattice, forming isolated defect centers. bohrium.com Their presence is known to create a "dead zone" at low supersaturation levels, where the crystal growth rate dramatically slows or stops. orientjchem.org
Bivalent Cations (M²⁺) : The incorporation of M²⁺ depends on their ionic radius. Small bivalent cations like Ni²⁺ can behave similarly to M³⁺, occupying interstitial sites. bohrium.com Mid-sized ions like Fe²⁺ and Mn²⁺ may form chain-like clusters. bohrium.com Large bivalent cations can substitute for potassium ions (K⁺), which requires charge compensation, often through the formation of additional potassium vacancies. bohrium.com
The presence of these metallic and other impurities can have significant consequences:
Optical Properties : Impurities can decrease optical transparency, particularly in the UV range. orientjchem.org First-principles calculations show that defects can introduce new energy states within the band gap of KDP, leading to optical absorption at wavelengths that would otherwise be transmitted. bohrium.comresearchgate.net For example, an Fe atom substituting for a P atom can narrow the band gap and create impurity-induced absorption peaks. researchgate.net
Laser Damage : Impurity clusters are often linked to a lower LIDT, as they can act as sites for laser energy absorption, leading to localized heating and damage. bohrium.com
Growth Morphology : Impurities can alter the relative growth rates of different crystal faces, thereby changing the crystal's habit. orientjchem.org
Besides metallic impurities, non-metallic ions like sulfate (B86663) (SO₄²⁻) and various organic molecules can also be incorporated, affecting crystal quality. orientjchem.org The study of how these various impurities create defect clusters and influence the electronic and optical properties is a key area of research aimed at improving the performance of KDP crystals in demanding applications. bohrium.comscirp.org
Origin and Dynamics of Point Defects
The integrity of this compound (KDP) crystals, crucial for their applications in nonlinear optics and electro-optics, is fundamentally linked to the presence and behavior of point defects. iucr.org The origin of these defects is often traced back to the crystal growth process itself, influenced by factors such as temperature, pH value of the growth solution, and supersaturation. iucr.orgnih.gov
Intrinsic point defects are common in KDP crystals. Density Functional Theory (DFT) studies have investigated surface vacancies, particularly hydrogen (VH) and oxygen (VO) vacancies, on the prominent (100) and (101) crystal faces. nih.gov These studies reveal that the electronic structure of these defects differs between the two surfaces and from their behavior within the bulk crystal. nih.gov For instance, in the bulk crystal, both VH and VO defects can introduce a defect level within the band gap. The stability and repair of these defects are sensitive to the chemical environment; an acidic environment is suggested to be favorable for repairing hydrogen vacancies on the crystal surfaces. nih.gov
The dynamics of point defects, referring to their formation, migration, and annihilation, can also be induced by external stimuli such as laser irradiation. optica.org The weakness of the hydrogen bond in the KDP structure is a primary contributor to the formation of many common defects. optica.org Studies using multiple femtosecond laser pulses have shown that defect formation can occur through multiphoton ionization. Time-resolved photoluminescence experiments have identified a specific luminescence band at 5.1 eV, which is associated with the formation and relaxation dynamics of these laser-induced defects. optica.org The behavior of these defects is temperature-dependent, showing a particular response around the Curie temperature (123 K). optica.org The experimental findings on defect dynamics are often supported by models based on rate equations that simulate the temporal evolution, formation, and annihilation of these defects. optica.org
Agglomeration of Defects and Their Impact on Crystal Quality
The presence of these aggregated defects has a significant negative impact on the material's properties. High-resolution X-ray diffractometry is a key technique used to study these imperfections, revealing issues like internal structural grain boundaries and mosaic nature in crystals of lower quality. iucr.orgresearchgate.net Such structural flaws can create strain in the crystal lattice. nih.gov These strained regions are more susceptible to mechanical failure and can act as initiation sites for crack formation. nih.gov
Furthermore, the quality of the crystal surface is also compromised. Bulk defects near the surface can lead to the formation of fracture pits during processing, such as fluid jet polishing. nih.gov The density of these pits is considered an indicator of the underlying crystal quality. nih.gov Ultimately, the agglomeration of defects can severely impair the optical performance of KDP, as these sites can reduce the laser-induced damage threshold (LIDT), a critical parameter for high-power laser applications. nih.gov Efforts to improve crystal quality often focus on optimizing growth conditions or using additives, such as potassium carbonate, to minimize the formation and agglomeration of defects. researchgate.net
Impurity Incorporation Mechanisms During Crystal Growth
The incorporation of impurities, whether intentional dopants or unintentional contaminants, into the KDP crystal lattice is a complex process governed by growth conditions and the nature of the impurity itself. spiedigitallibrary.orgacs.org The mechanism of incorporation can vary significantly, leading to different effects on the final crystal.
Impurities can enter the lattice through several mechanisms:
Substitutional Incorporation: Impurity ions can replace the original ions at their lattice sites. For example, at low concentrations (e.g., 0.1 wt%), the Mn³⁺ ionic complex is believed to enter the KDP lattice by substituting for existing ions. researchgate.net
Interstitial Incorporation: Impurities can occupy the spaces between the regular lattice sites. This is observed with Mn³⁺ at higher concentrations (e.g., 0.9 wt%), and is associated with a decrease in lattice perfection and an increase in mosaic spread. researchgate.net
Particle Capture: In addition to ionic impurities, solid particles present in the growth solution, such as silica (B1680970) (SiO₂), can be physically captured by a growing crystal face. researchgate.net The probability of particle capture increases with particle size, and this process can lead to the formation of significant defects like long, hollow channels within the crystal. researchgate.net
The specific crystal face plays a crucial role in impurity uptake. The prism {100} and pyramid {101} faces of the KDP crystal capture impurity ions differently, which can lead to a non-uniform distribution of impurities within the crystal. mdpi.com Growth kinetics also have a strong influence. Studies on fast-grown KDP crystals show that the level of impurity contamination is dependent on the growth rate. spiedigitallibrary.org Similarly, high supersaturation levels can roughen the crystal surface, increasing the number of available adsorption sites and thereby enhancing the incorporation of impurities. acs.org The study of these mechanisms is vital for controlling crystal purity and understanding the laser damage mechanism in KDP. spiedigitallibrary.org
Doping Effects on Structural, Optical, and Electrical Properties
Intentionally introducing dopants into the KDP crystal is a common strategy to modify and enhance its physical properties for specific applications. Various organic and inorganic substances have been studied as dopants, leading to notable changes in the crystal's structural, optical, and electrical characteristics.
Structural Properties: The incorporation of dopants often leads to measurable changes in the crystal's structural parameters. While X-ray diffraction (XRD) studies typically confirm that the fundamental tetragonal structure of KDP is retained, variations in lattice parameters are common. researchgate.netbohrium.com For instance, doping with L-ornithine monohydrochloride (LOMHC) has been shown to increase the crystallite size and lattice strain. isroset.org Similarly, doping with carboxylic acids like maleic acid and oxalic acid causes slight changes in the lattice cell parameters. bohrium.com The presence of the dopant within the crystal lattice is often confirmed using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can identify the characteristic functional groups of the incorporated molecule. bohrium.com
Optical Properties: Doping can significantly alter the optical performance of KDP crystals. A key parameter is the optical transparency window, particularly in the ultraviolet (UV) region. Doping with amino acids like L-alanine has been found to increase the transparency of the crystal. scirp.org Similarly, maleic acid and oxalic acid doping enhances optical transparency and increases the optical band gap. bohrium.com However, not all dopants improve transparency; LOMHC-doped KDP crystals show a reduction in transmittance and a lower band gap energy. isroset.org These modifications directly impact the nonlinear optical (NLO) properties, such as second-harmonic generation (SHG) efficiency, which may be either enhanced or reduced depending on the specific dopant and its concentration. isroset.orgscirp.org
Electrical Properties: The dielectric properties of KDP are also sensitive to doping. The dielectric constant and dielectric loss are important parameters for electro-optic applications. Studies have shown that doping with L-alanine, maleic acid, and oxalic acid can lead to lower values of dielectric constant and dielectric loss, which is advantageous for NLO device fabrication. bohrium.comscirp.org These changes are often attributed to the contribution of space charge polarization. scirp.org The AC conductivity of the crystals is also affected, with measurements across various temperatures and frequencies providing insight into the underlying polarization and relaxation mechanisms within the doped crystals. bohrium.comisroset.org
The following table summarizes the reported effects of various dopants on the properties of KDP crystals:
| Dopant | Structural Effects | Optical Effects | Electrical Effects | Reference |
|---|---|---|---|---|
| L-ornithine monohydrochloride (LOMHC) | Maintains single phase, increases crystallite size and lattice strain. | Reduces transmittance percentage and band gap energy; reduces SHG efficiency. | Shows dominant bulk effect polarization; relaxation dynamics depend on concentration. | isroset.org |
| EDTA | Confirms tetragonal structure with calculated lattice parameter changes. | Determined optical energy band gap. | Studied variation of dielectric constant, loss, and AC conductivity with frequency. | researchgate.net |
| Maleic Acid & Oxalic Acid | Confirms tetragonal symmetry with small changes in lattice parameters. | Increases optical transparency and band gap; lowers extinction coefficient and refractive index. | Lowers dielectric constant and dielectric loss. | bohrium.com |
| L-Threonine | No change in crystal structure; influences dislocation density. | Varying photoluminescence (PL) intensity with concentration. | Improves dielectric properties. | ripublication.com |
| L-alanine | Retains tetragonal structure. | Increases transparency with increasing dopant concentration. | Lowers dielectric constant and loss; shows contribution of space charge polarization. | scirp.org |
Advanced Analytical Methodologies for Kdp Characterization
Spectroscopic Techniques for Structural and Chemical Bonding Analysis
Spectroscopic methods are instrumental in elucidating the atomic and molecular structure of KDP, as well as the nature of its chemical bonds.
X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of KDP. amolf.nl Pure KDP crystallizes in the tetragonal system at room temperature, belonging to the scalenohedral class. scirp.orgjournalijar.com The powder XRD patterns of KDP show well-defined Bragg peaks at specific 2θ angles, which is indicative of its crystalline nature. scirp.org Doping KDP with other substances, such as L-alanine or gallium, generally does not alter the fundamental tetragonal structure, although slight variations in lattice parameters and peak intensities may be observed. scirp.orgbioinfopublication.org For instance, the incorporation of impurities can sometimes lead to a minor decrease or increase in the lattice volume, confirming the entry of the impurity into the KDP lattice. researchgate.netcore.ac.uk
XRD is also sensitive to the presence of crystal defects and can reveal information about the crystal's perfection. scirp.org The atomic arrangement on the crystal surfaces, which can be different from the bulk, has been studied using X-ray scattering both ex situ (in vacuum or air) and in situ during crystal growth from an aqueous solution. amolf.nl Furthermore, XRD has been used to identify different crystalline phases of KDP and its deuterated analogue (DKDP), including a metastable monoclinic phase observed in single-crystalline fibers. aps.orgmdpi.com
Below is an interactive table summarizing the lattice parameters for pure and doped KDP crystals from various studies.
| Sample | a (Å) | b (Å) | c (Å) | Crystal System | Reference |
| Pure KDP | 7.448 | 7.448 | 6.977 | Tetragonal | core.ac.uk |
| Glycine doped KDP | 7.4490 | 6.9666 | 7.4486 | Tetragonal | primescholars.com |
| L-alanine doped KDP | - | - | - | Tetragonal | scirp.org |
| Gallium doped KDP | - | - | - | Tetragonal | bioinfopublication.org |
| Monoclinic DKDP Fiber | 14.6571 | 4.5187 | 18.6962 | Monoclinic | mdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the chemical bonding within KDP crystals. primescholars.comtrp.org.in The FTIR spectrum of KDP exhibits characteristic absorption bands corresponding to the vibrational modes of the dihydrogen phosphate (B84403) (H₂PO₄⁻) ion and the hydrogen bonds within the crystal lattice. scirp.orgprimescholars.com
Key vibrational assignments for pure KDP include:
O-H stretching vibrations: Broad bands are typically observed in the high-frequency region (around 3200-3800 cm⁻¹) due to the O-H stretching in the hydrogen-bonded network. scirp.orgprimescholars.com
P-O-H and P=O vibrations: Bands in the range of 900-1300 cm⁻¹ are attributed to P-O-H bending and P=O stretching vibrations. scirp.orgscispace.com
HO-P-OH bending and PO₄ vibrations: Absorptions in the lower frequency region (around 400-900 cm⁻¹) correspond to HO-P-OH bending and vibrations of the PO₄ tetrahedron. scirp.orgprimescholars.com
When KDP is doped, FTIR can confirm the incorporation of the dopant by the appearance of new vibrational bands or shifts in the existing KDP bands. aip.orgbohrium.com For example, in L-alanine doped KDP, characteristic peaks of the amino acid, such as C-H stretching and CH₂ bending, are observed in the spectrum. scirp.org Similarly, doping with phenylalanine introduces bands related to C=O carbonyl stretching and NH₂ stretching vibrations. scispace.com These spectral changes provide evidence of the interaction between the dopant and the KDP host lattice.
The following table presents a summary of characteristic FTIR vibrational frequencies for pure and doped KDP.
| Vibrational Mode | Pure KDP (cm⁻¹) | Doped KDP (cm⁻¹) | Reference |
| O-H stretching | 3239 | - | scirp.org |
| P-O-H stretching | 2249 | - | scirp.org |
| P=O stretching | 1306 | 1304 (Phenylalanine doped) | scispace.com |
| P-O-H bending | 909.14 | 914 (Phenylalanine doped) | scispace.com |
| HO-P-OH bending | 749 | - | scirp.org |
| PO₄ stretching | 416 | - | scirp.org |
| P=O symmetric bending | 538.54 | 539 (Phenylalanine doped) | scispace.com |
Micro-Raman spectroscopy is a non-invasive technique used to investigate the vibrational modes of KDP and its deuterated forms (DKDP). optica.org It is particularly sensitive to the vibrations of the PO₄ tetrahedron and the effects of deuteration on these modes. optica.orgoptica.org The most intense peak in the Raman spectrum of KDP is the totally symmetric breathing mode of the PO₄ group, which appears around 915 cm⁻¹. redalyc.org
Studies have shown that the position of this primary PO₄ peak shifts linearly with the degree of deuteration in DKDP, moving to lower wavenumbers as the deuterium (B1214612) concentration increases. optica.orgoptica.orgresearchgate.net This relationship allows for the non-invasive determination of the deuterium to hydrogen (D/H) ratio profile in DKDP crystals. optica.orgresearchgate.net Micro-Raman spectroscopy can also be used to study the association structures of H₂PO₄⁻ ions in supersaturated KDP solutions, providing insights into the nucleation and crystal growth processes. aip.orgnih.gov Furthermore, this technique has been employed to analyze the structural changes in KDP under the influence of temperature and pressure, as well as to characterize the altered material in laser-induced damage sites. redalyc.orgosti.gov
The table below shows the Raman shift of the primary PO₄ vibrational peak in KDP and DKDP.
| Sample | Raman Shift (cm⁻¹) | Reference |
| KDP | ~915 | redalyc.org |
| DKDP (deuteration dependent) | Shifts to lower wavenumbers | optica.orgresearchgate.net |
| KDP in supersaturated droplet | 928 | nih.gov |
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is essential for determining the optical properties of KDP, such as its transparency range and optical band gap. arabjchem.org KDP is known for its wide optical transparency, making it suitable for various optical applications, including frequency conversion of lasers. arabjchem.orgscholarsresearchlibrary.com Pure KDP crystals exhibit high transmittance in the visible and near-infrared regions, with a lower cutoff wavelength typically around 199-210 nm. arabjchem.orgscholarsresearchlibrary.com
The optical transmittance of KDP can be influenced by the presence of dopants and the crystal growth conditions. vibgyorpublishers.orgresearcher.life For instance, doping with certain organic molecules can sometimes decrease the transmittance, while other additives may improve it. arabjchem.orgresearcher.life The growth rate of the crystal can also affect its optical quality, with slower growth rates generally believed to produce higher quality crystals, although this is not always the case. vibgyorpublishers.orgvibgyorpublishers.org Thermal annealing has been shown to improve the optical quality of KDP under certain conditions, such as in a vacuum or hydrogen atmosphere. vibgyorpublishers.org
A summary of the optical properties of KDP determined by UV-Vis-NIR spectroscopy is provided in the table below.
| Property | Value | Reference |
| Lower Cutoff Wavelength (Pure KDP) | ~199-210 nm | arabjchem.orgscholarsresearchlibrary.com |
| Transmittance (Pure KDP) | High in Vis-NIR | arabjchem.orgscholarsresearchlibrary.com |
| Effect of Doping | Can increase or decrease transmittance | arabjchem.orgresearcher.life |
| Effect of Annealing | Can improve optical quality | vibgyorpublishers.org |
Energy Dispersive X-ray (EDX) spectroscopy, often used in conjunction with a scanning electron microscope (SEM), is an analytical technique for determining the elemental composition of a sample. wikipedia.org In the context of KDP, EDX is used to confirm the presence of potassium (K), phosphorus (P), and oxygen (O) in pure crystals and to verify the incorporation of dopants in modified crystals. scirp.orgbioinfopublication.orgijitee.org
When KDP is doped, the EDX spectrum will show additional peaks corresponding to the elements present in the dopant. researchgate.net For example, in KDP doped with L-alanine, a carbon peak is observed in addition to the peaks for K, P, and O. scirp.org Similarly, for KDP doped with neem leaf extract, the EDX analysis confirms the presence of additional elements like carbon and nitrogen. ijitee.org This qualitative and semi-quantitative analysis is crucial for verifying the successful synthesis of doped KDP crystals and understanding the influence of the dopant on the crystal's properties. researchgate.netresearchgate.nethcmue.edu.vn
Thermal Analysis for Phase Behavior and Stability
Thermal analysis techniques are employed to investigate the phase transitions and thermal stability of KDP. These methods provide information about how the material's properties change with temperature.
Studies have shown that KDP undergoes a phase transition at approximately 180-182°C. ias.ac.in This transition is characterized by sharp changes in the dielectric constant and the appearance of an endothermic peak in differential thermal analysis (DTA). ias.ac.in It has been suggested that this transition is related to the fragmentation of the crystal rather than a change in the PO₄ group or decomposition. ias.ac.in The decomposition of KDP is known to occur at a higher temperature, around 253°C. ias.ac.in
The thermal stability of KDP can be influenced by the presence of dopants. For instance, doping with picric acid has been found to increase the decomposition point of KDP. trp.org.in Thermal analysis, including thermogravimetric analysis (TGA) and DTA, is also used to study the thermal behavior of KDP in various applications and under different conditions, such as its use as a catalyst or in composite materials. ias.ac.intandfonline.comicmp.lviv.uamdpi.comresearchgate.net Furthermore, the phase transition behavior of KDP can be affected by factors like an applied electric field and confinement in nanoporous materials. mdpi.comscilit.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For KDP, TGA is instrumental in determining its thermal stability and decomposition stages.
When heated, KDP undergoes a dehydration process. TGA curves for pure KDP typically show no significant weight loss up to around 200°C, indicating the absence of included water in the crystal lattice. psu.edu A significant weight loss is observed at higher temperatures, corresponding to the thermal decomposition of the material. research-nexus.net This process involves the loss of water and the transformation of KDP into other phosphate compounds. Studies have shown that the intense mass loss for pure KDP crystals occurs in a temperature range of approximately 215°C to 350°C. researchgate.net The decomposition process proceeds through the formation of potassium pyrophosphate and ultimately metaphosphate as the final product. research-nexus.net
The presence of dopants can influence the thermal stability of KDP. For instance, doping KDP with certain amino acids has been observed to shift the section of intense mass loss to a lower temperature range, suggesting a decrease in thermal stability. researchgate.net
Table 1: TGA Data for Potassium Dihydrogen Phosphate
| Parameter | Observation | Source(s) |
| Initial Decomposition Temperature | No significant weight loss up to ~200°C | psu.edu |
| Intense Mass Loss Range (Pure KDP) | 215°C - 350°C | researchgate.net |
| Decomposition Products | Potassium pyrophosphate, Metaphosphate | research-nexus.net |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA is highly sensitive to thermal events such as phase transitions, melting, and decomposition.
In the study of KDP, DTA reveals a distinct endothermic peak corresponding to a phase transition. research-nexus.net Research has identified a significant phase transition occurring at 200°C. research-nexus.net This high-temperature phase transition is a key characteristic of KDP's thermal behavior. The technique is also used to determine the Curie temperature of KDP and its isomorphs. researchgate.net
Furthermore, DTA has been employed to investigate the dehydration kinetics and high-temperature phase behavior of KDP. nih.gov The analysis of KDP using DTA, often in conjunction with TGA, provides a comprehensive understanding of its thermal properties. For instance, studies on gallium-doped KDP have used DTA to identify multiple peaks corresponding to the escape of oxygen atoms from the crystal structure at temperatures of 218.6°C, 275.5°C, 318.18°C, and 340.36°C. ijcaonline.org
Table 2: DTA Findings for this compound
| Thermal Event | Temperature | Source(s) |
| Phase Transition | 200°C | research-nexus.net |
| Oxygen Escape (Gallium-doped KDP) | 218.6°C, 275.5°C, 318.18°C, 340.36°C | ijcaonline.org |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events, such as enthalpy changes associated with phase transitions and reactions.
DSC studies on KDP have corroborated the phase transition observed in DTA, identifying a similar transition at a lower heating rate of 2°C per minute. research-nexus.net The melting point of KDP has been determined with high precision using DSC, with a peak observed around 272°C. dtu.dk Other studies have reported a melting point peak for KDP at 273.03°C with an associated enthalpy of 682.22 J/g. nih.gov
DSC is also valuable for studying the effects of additives on the thermal properties of KDP. For example, in KDP-boric acid binary systems, DSC thermograms show a phase transition at 310 K (36.85°C). ias.ac.in The enthalpy change (ΔH) for this transition was computed to be 4.6 J/g. ias.ac.in The technique has also been used to study the crystallization of KDP nanocrystals within block copolymer films, where DSC scans confirmed the presence of crystalline KDP. rit.edu
Table 3: DSC Data for this compound
| Parameter | Value | Source(s) |
| Phase Transition Temperature | Confirmed transition seen in DTA | research-nexus.net |
| Melting Point | ~272°C | dtu.dk |
| Melting Point Peak | 273.03°C | nih.gov |
| Enthalpy of Melting | 682.22 J/g | nih.gov |
| Phase Transition (KDP-Boric Acid) | 310 K (36.85°C) | ias.ac.in |
| Enthalpy of Transition (KDP-Boric Acid) | 4.6 J/g | ias.ac.in |
Microscopic and Surface Characterization
Microscopic and surface characterization techniques are essential for visualizing the morphology, surface features, and internal structure of KDP crystals, providing insights into their growth, defects, and hydration behavior.
Scanning Electron Microscopy (SEM) for Morphology and Hydration Products
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials at high magnification. In the context of KDP, SEM studies have revealed detailed information about its crystal habit and the effects of various factors on its morphology.
KDP crystals grown slowly in an aqueous solution typically exhibit a prismatic shape with regular quadrangular pyramids at both ends. researchgate.net The growth conditions significantly influence the crystal morphology. For instance, fast cooling results in the formation of smaller crystals. researchgate.net
SEM is also employed to study the surface damage morphology of KDP crystals, for example, after laser irradiation. optica.orgbohrium.com These studies have identified different types of damage, such as cracks and craters, and have analyzed the distribution of elements on the damaged surface. bohrium.commdpi.comcontinental.edu.pe Furthermore, SEM has been used to characterize the microstructure of magnesium potassium phosphate cement, where KDP is a key reactant, revealing the formation of hydration products like K-struvite. nih.gov
Mercury Intrusion Porosimetry (MIP) for Pore-Size Distribution
Mercury Intrusion Porosimetry (MIP) is a technique used to determine the pore size distribution, porosity, and other pore structure characteristics of a material. It works by forcing mercury, a non-wetting liquid, into the pores of a sample under increasing pressure.
In studies involving KDP as a component in cementitious materials, MIP has been utilized to analyze the pore structure. For example, in magnesium oxysulfate cements modified with KDP, MIP results have shown that the addition of KDP can lead to a considerable improvement in the microstructure. hep.com.cn Similarly, in magnesium potassium phosphate cement (MKPC) systems, MIP analysis has been used to evaluate the porosity and cumulative pore volume, which are indicative of the denseness of the cement structure. nih.govmdpi.com These studies demonstrate that MIP provides crucial data on how additives like KDP can refine the pore structure and potentially enhance the material's properties.
Chemical Etching Studies for Growth Mechanisms and Defect Density
Chemical etching is a technique used to reveal defects, such as dislocations, and to study the growth mechanisms of crystals. The process involves treating the crystal surface with a specific solvent or etchant that preferentially dissolves the material at defect sites, creating etch pits.
For KDP crystals, chemical etching with water has been used to investigate the distribution of structural defects. scirp.org The shape and density of the etch pits provide information about the crystal's quality and the nature of the defects present. scirp.org The formation of etch pits on KDP crystals can also be influenced by environmental factors, such as ambient humidity, with the size and density of the pits varying with the relative humidity level. mdpi.comencyclopedia.pub
Etching studies are also crucial for understanding the growth mechanisms of crystals. The patterns observed on the etched surfaces, such as spirals and step patterns, can yield considerable information about the crystal growth process. scirp.org By analyzing these features, researchers can gain insights into the dynamics of crystal growth and the origin of defects. researchgate.net
Electrochemical Methods for Buffer System Characterization
The electrochemical properties of this compound (KDP) are fundamental to its widespread use in buffer systems. These methods provide precise control and characterization of pH and allow for the determination of fundamental physicochemical constants.
Electromotive Force Measurements for pH Determination
Electromotive force (EMF) measurements offer a highly accurate and primary method for determining the pH of buffer solutions, including those prepared with this compound. This technique typically utilizes a cell without a liquid junction, which minimizes uncertainties associated with junction potentials. A common setup involves a hydrogen electrode and a silver-silver chloride (Ag/AgCl) reference electrode immersed in the KDP buffer solution to which a known concentration of a chloride salt, like sodium chloride or potassium chloride, has been added. nist.govresearchgate.net
The cell can be represented as: Pt | H₂(g, 1 atm) | KDP (m₁), Disodium (B8443419) Hydrogen Phosphate (m₂), NaCl (m₃) | AgCl | Ag nist.gov
The pH is calculated from the measured EMF (E) of the cell and the standard potential (E°) of the Ag/AgCl electrode. nist.gov The process involves extrapolating a function of the EMF to a zero concentration of the added chloride salt. nist.gov This method allows for the assignment of standard pH values (pHs) precise to ±0.001 unit. researchgate.net
Aqueous mixtures of this compound and disodium hydrogen phosphate are extensively used for pH control in the neutral range, typically between pH 6.5 and 7.0 when the salts are in approximately equal molal quantities. nist.gov For instance, a buffer solution containing 0.008695 molal this compound and 0.03043 molal disodium hydrogen phosphate is proposed as a pH standard for the physiologically important range of 7 to 8. researchgate.net At 25°C, the pH of this physiological standard is 7.414, and it is 7.382 at 38°C. researchgate.net
Research has also explored buffer mixtures of KDP with other salts. A buffer consisting of equal molalities of this compound and sodium succinate (B1194679) has been proposed to bridge the gap between pH 5.5 and 6.8. nih.govsemanticscholar.org The pH of these solutions at 25°C varies with molality, as determined by EMF measurements. nist.govnih.govsemanticscholar.org
Table 1: pH of Equimolal this compound and Sodium Succinate Buffers at 25°C
| Molality (m) | Conventional paH |
|---|---|
| 0.005 | 6.251 |
| 0.010 | 6.197 |
| 0.015 | 6.158 |
| 0.020 | 6.129 |
| 0.025 | 6.109 |
Data sourced from references nih.govsemanticscholar.org. paH is a measure of acidity based on EMF measurements.
Determination of Dissociation Constants
The electromotive force method is a proven and accurate technique for determining the dissociation constants of acids, including the first and second dissociation constants (pKₐ₁ and pKₐ₂) of phosphoric acid, the parent acid of KDP. nist.govacs.org The accuracy of this method, however, diminishes with the increasing strength of the acid, requiring careful control of experimental conditions, particularly for the first dissociation. nist.gov
To accurately determine the first dissociation constant (K₁), the hydrogen-ion concentration in the buffer mixtures must be kept at low levels. This can be achieved by using a large excess of this compound or by using a weaker acid like formic acid instead of hydrochloric acid in the cell. nist.gov Based on EMF measurements of 71 phosphate buffer solutions, the first dissociation constant of phosphoric acid from 0°C to 60°C can be described by the equation: -log K₁ = 797.31/T - 1.5535 + 0.013486T, where T is the temperature in Kelvin. nist.gov
The second dissociation constant (K₂) is also determined from EMF measurements of cells without a liquid junction, often containing equal molal quantities of this compound and disodium hydrogen phosphate. nist.gov The values obtained confirmed earlier findings and led to the following equation for pK₂, the negative common logarithm of the second dissociation constant, as a function of absolute temperature (T) between 0°C and 50°C: pK₂ = 2073.0/T - 5.9884 + 0.020912T nist.gov
A redetermination study yielded a thermodynamic value of 6.360 × 10⁻⁸ for the second dissociation constant of phosphoric acid at 298.15 K. scispace.com This value is crucial for accurately predicting the pH of standard reference solutions based on mixtures of KH₂PO₄ and Na₂HPO₄, such as those with pH values of 6.865 and 7.413. scispace.com Potentiometric titration in mixed solvents, such as dimethylformamide-water, has also been used to determine the dissociation constants. researchgate.net
Table 2: Selected Dissociation Constants of Phosphoric Acid at 25°C (298.15 K)
| Constant | Value | Reference |
|---|---|---|
| pKₐ₁ | 2.148 | britannica.com |
| pKₐ₂ | 7.199 | britannica.com |
| Kₐ₂ | 6.360 x 10⁻⁸ | scispace.com |
| pKₐ₃ | 12.35 | britannica.com |
Note: pKₐ is the negative logarithm of the acid dissociation constant Kₐ.
Ion Beam Analysis for Impurity Profiling and Distribution
Ion beam analysis encompasses a suite of techniques used to characterize the elemental composition and distribution of impurities within this compound crystals. These impurities can affect the crystal's optical properties, such as its laser-induced damage threshold. researchgate.net
Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are employed to analyze the composition of microscopic inclusions within the crystal. researching.cn In conventionally grown deuterated KDP (DKDP) crystals, TOF-SIMS has been used to analyze the composition of micron-scale inclusions, which can contain the growth solution and metallic elements like sodium (Na). researching.cn The purity of the raw KH₂PO₄ material is often first assessed using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can detect impurities at parts-per-billion levels. researching.cn
Ion Beam Figuring (IBF) is a non-contact processing method used for high-precision machining of optical components like KDP crystals. optica.org As it is a clean process conducted in a vacuum, it avoids introducing new impurities from polishing fluids. optica.orgoptica.org IBF can also be used as a cleaning technique. Research has shown that removing a surface layer of about 60 nm via IBF can effectively clean iron powders embedded in the KDP crystal surface. optica.org However, the ion beam deposits energy, which can heat the crystal and potentially cause cracks, requiring careful control of the process parameters like scanning speed and beam energy. optica.orgoptica.org
X-ray based ion beam techniques are also powerful for impurity analysis. X-ray Absorption Spectroscopy (XAS) and X-ray Standing Wave (XSW) spectroscopy have been used to investigate the local atomic structure of habit-modifying transition metal cations (e.g., Cr³⁺, Mn³⁺) within the KDP crystal lattice. northwestern.edu XAS can reveal how impurity cations are structurally incorporated, for instance, showing them to be octahedrally coordinated to phosphate groups and water molecules. northwestern.edu XSW helps determine the precise location of the impurity within the crystal lattice planes. northwestern.edu
High-Performance Liquid Chromatography (HPLC) in Analytical Procedures
This compound is extensively used in analytical chemistry as a buffering agent in the preparation of mobile phases for High-Performance Liquid Chromatography (HPLC). thermofisher.kr HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. The use of a buffered mobile phase is critical, particularly in reverse-phase HPLC (RP-HPLC), to control the pH. carlroth.com
Maintaining a stable pH is essential for achieving reproducible and reliable separations. It controls the ionization state of acidic or basic analytes, which in turn affects their retention time on the HPLC column. carlroth.comnih.gov KDP buffers are ideal for this purpose due to their buffering capacity in a useful pH range.
For example, an HPLC method for the determination of etofibrate (B1671712) and its hydrolysis products used a mobile phase consisting of acetonitrile (B52724) and 10 mM this compound, with the pH adjusted to 4.1 using phosphoric acid. nih.gov In another application, a method for determining water-soluble vitamins in animal feed premix used a mobile phase containing 25 mM this compound and 5 mM sodium hexanesulfonate, with the pH adjusted to 4.0. veterinaryworld.org These examples highlight the role of KDP in creating a stable chemical environment for consistent chromatographic analysis. nih.govveterinaryworld.org HPLC-grade KDP, with purity typically ≥99.5%, is available for these applications to ensure low UV absorbance and prevent interference in the analysis. carlroth.comcarlroth.com
Table 3: Example of HPLC Method Parameters Using a KDP Buffer
| Parameter | Condition | Application | Reference |
|---|---|---|---|
| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ (50:50, v/v), pH 4.1 | Determination of Etofibrate | nih.gov |
| Column | Cyanopropyl | Determination of Etofibrate | nih.gov |
| Detection | UV at 221 nm | Determination of Etofibrate | nih.gov |
| Flow Rate | 1.5 mL/min | Determination of Etofibrate | nih.gov |
| Mobile Phase | Solvent A: 25 mM KH₂PO₄ + 5 mM Sodium Hexanesulfonate, pH 4.0Solvent B: 5 mM Sodium Hexanesulfonate in Methanol | Determination of Water-Soluble Vitamins | veterinaryworld.org |
| Column | Reversed-phase C18 | Determination of Water-Soluble Vitamins | veterinaryworld.org |
| Detection | UV at 278 nm and 361 nm | Determination of Water-Soluble Vitamins | veterinaryworld.org |
| Flow Rate | 1.2 mL/min | Determination of Water-Soluble Vitamins | veterinaryworld.org |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | KH₂PO₄ |
| Disodium Hydrogen Phosphate | Na₂HPO₄ |
| Sodium Chloride | NaCl |
| Formic Acid | HCOOH |
| Sodium Succinate | C₄H₄Na₂O₄ |
| Phosphoric Acid | H₃PO₄ |
| Hydrochloric Acid | HCl |
| Potassium Chloride | KCl |
| Dimethylformamide | C₃H₇NO |
| Sodium | Na |
| Chromium (ion) | Cr³⁺ |
| Manganese (ion) | Mn³⁺ |
| Iron | Fe |
| Acetonitrile | C₂H₃N |
| Etofibrate | C₁₈H₁₈ClNO₅ |
| Sodium Hexanesulfonate | C₆H₁₃NaO₃S |
| Methanol | CH₃OH |
Mechanistic Roles in Biological Systems and Biochemical Research
Plant Physiology and Stress Response Mechanisms
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) serves as a critical source of two essential macronutrients, potassium (K⁺) and phosphorus (P), which are integral to a multitude of physiological and biochemical processes in plants. These nutrients play pivotal roles in plant growth, development, and adaptation to environmental stresses.
Potassium dihydrogen phosphate is instrumental in maintaining cellular homeostasis, particularly through its contribution to osmotic adjustment and energy metabolism. The potassium cation (K⁺) is the most abundant inorganic cation in plant cells and is a primary contributor to cell turgor and osmotic potential. By accumulating in the vacuole, K⁺ lowers the water potential of the cell, driving water uptake and maintaining the turgor pressure necessary for cell expansion and structural integrity. This process of osmotic adjustment is vital for plant survival, especially under conditions of water deficit. bakerandbaker.co.inmdpi.comnih.gov
The phosphate component, as a fundamental part of adenosine (B11128) triphosphate (ATP), is at the core of cellular energy metabolism. jindunchemistry.com ATP is the primary energy currency of the cell, powering a vast array of metabolic reactions, including nutrient uptake, assimilation, and the synthesis of organic molecules. Phosphorus also plays a role in stress signaling pathways, contributing to the plant's ability to respond and adapt to adverse conditions. bakerandbaker.co.in The interplay between potassium and phosphate is crucial; for instance, the energy derived from ATP is necessary for the active transport of K⁺ across cellular membranes, a key process in osmotic regulation. nih.gov
| Component | Primary Role | Key Mechanisms |
|---|---|---|
| Potassium (K⁺) | Osmotic Adjustment | Accumulation in the vacuole to lower cellular water potential and maintain turgor pressure. bakerandbaker.co.inmdpi.com |
| Phosphate (PO₄³⁻) | Energy Metabolism | Integral component of ATP, the primary energy currency of the cell, and involved in stress signaling. bakerandbaker.co.injindunchemistry.com |
This compound significantly influences a plant's photosynthetic capacity and water use efficiency, particularly under stressful environmental conditions. Potassium is essential for several key photosynthetic processes. It plays a crucial role in the regulation of stomatal opening and closing, which governs the uptake of carbon dioxide (CO₂) and the loss of water through transpiration. mdpi.comipipotash.org Adequate potassium nutrition helps maintain optimal stomatal conductance for CO₂ assimilation while preventing excessive water loss, thereby improving water use efficiency. tandfonline.comresearchgate.net
Furthermore, K⁺ is involved in the activation of enzymes essential for photosynthesis and the synthesis and transport of sugars from the leaves to other parts of the plant. ipipotash.orgplantgrowthhormones.com Under stress conditions such as drought or salinity, the application of this compound has been shown to enhance photosynthetic capacity and relative water content in plants like sunflowers. tandfonline.comresearchgate.net This is attributed to the role of potassium in maintaining turgor, which supports the structural integrity of chloroplasts and the efficiency of photosynthetic organelles. researchgate.net The phosphate component contributes to the synthesis of ATP and other phosphorylated compounds that are vital for the energy-requiring steps of photosynthesis. mdpi.com
| Parameter | Influence of this compound | Underlying Mechanism |
|---|---|---|
| Photosynthetic Capacity | Enhances | Activates photosynthetic enzymes, maintains chloroplast integrity, and facilitates CO₂ assimilation. researchgate.netplantgrowthhormones.com |
| Water Use Efficiency | Improves | Regulates stomatal opening and closing to optimize gas exchange and reduce water loss. tandfonline.comresearchgate.net |
This compound plays a significant role in mitigating the detrimental effects of various abiotic stresses, including salinity and aluminum toxicity.
Under salt stress, a high concentration of sodium (Na⁺) in the soil can interfere with potassium uptake and lead to ionic imbalance and toxicity. nih.gov The application of this compound can help alleviate salt stress by improving the K⁺/Na⁺ ratio within the plant. mdpi.com Maintaining a high cytosolic K⁺/Na⁺ ratio is a key mechanism for salt tolerance in plants. Potassium helps in the osmotic adjustment required to cope with the low water potential of saline soils and is involved in the regulation of enzymes and metabolic processes that can be inhibited by high Na⁺ concentrations. mdpi.comnih.gov Studies on sunflowers have demonstrated that foliar application of KH₂PO₄ can effectively improve growth and yield under salt stress conditions. tandfonline.comresearchgate.net
The potassium and phosphate ions supplied by this compound can influence the availability and uptake of other essential nutrients. The phosphate anion can react with cations such as iron (Fe³⁺) and calcium (Ca²⁺) in the soil, forming insoluble precipitates. This can reduce the availability of these nutrients to plants, particularly in alkaline or calcareous soils where the pH is high. bakerandbaker.co.in
Conversely, the application of potassium can have a positive effect on the uptake of certain cations. Potassium plays a role in maintaining the membrane potential of root cells, which is a driving force for the uptake of other ions. Under conditions of calcium limitation, adequate potassium levels are crucial for maintaining cellular functions. However, there is also a competitive interaction between K⁺ and Ca²⁺ for uptake sites on the root surface.
Under salt stress, calcium ions can help to mitigate the toxic effects of sodium by competing for binding sites on the cell membrane, thereby reducing Na⁺ influx. mdpi.com The interaction between potassium and other ions is complex and depends on various factors, including soil pH, the concentration of different ions in the soil solution, and the specific plant species.
Plant Tissue Culture and Developmental Biology
The process of callus induction, the formation of an undifferentiated mass of cells, is a critical step in many plant tissue culture protocols. This process is typically initiated by culturing plant explants on a nutrient medium supplemented with plant growth regulators, most notably auxins and cytokinins. nih.govresearchgate.net Potassium and phosphate are implicated in the osmotic adjustment and energy metabolism of the cells within the callus, respectively. d-nb.info
Research on indica rice has shown that the level of this compound in the culture medium can influence both callus induction and subsequent plant regeneration. d-nb.info The concentration of KH₂PO₄ in the induction medium was found to affect the water content of the callus, with lower concentrations leading to drier, more compact calli that exhibited higher regeneration potential. d-nb.info Furthermore, this compound was found to be essential for shoot regeneration, as no shoots were formed in its absence. d-nb.info The optimal concentration of KH₂PO₄ for callus induction and plant regeneration can vary depending on the plant species and the specific in vitro culture system. The manipulation of KH₂PO₄ levels in the culture medium can lead to a significant increase in regeneration frequency. d-nb.info This highlights the crucial role of this compound in controlling the developmental pathways of plant cells in vitro.
| Compound |
|---|
| This compound |
| Potassium |
| Phosphorus |
| Adenosine triphosphate |
| Potassium chloride |
| Ammonium (B1175870) dihydrophosphate |
| Nitrogen |
| Calcium |
| Sodium |
| Aluminum |
| Iron |
| Auxin |
| Cytokinin |
| Ammonium nitrate |
| Potassium nitrate |
| Ammonium sulphate |
| 2,4-dichlorophenoxyacetic acid |
| α-naphthaleneacetic acid |
| 6-benzylaminopurine |
| Calcium sulphate |
Effects on Somatic Embryogenesis and Cell Division
This compound serves as a critical source of phosphorus, an essential element for cell division and the development of somatic embryos in plant tissue culture. perbiol.or.idomexcanada.com Somatic embryogenesis is a developmental process where somatic cells, under suitable in vitro conditions, give rise to embryos, bypassing the fusion of gametes. plantcelltechnology.com This process is a key example of plant cell totipotency and is fundamental for the mass propagation of commercial crops. nih.govkoreascience.kr
The initiation of somatic embryogenesis involves the reprogramming of somatic cells, which then undergo sustained divisions to form an entire organism. nih.gov Phosphorus, supplied by this compound, plays a vital role in this process. It is crucial for the promotion of early root formation and growth and is directly involved in the mechanisms of cell division and enlargement. perbiol.or.idomexcanada.com Research on the growth of Dendrobium Sonia somatic embryos demonstrated that the addition of this compound to the culture medium influenced plantlet development, highlighting its role in multiplication. perbiol.or.id Phosphorus is a key component for albumin formation and callus development, which are foundational stages in indirect somatic embryogenesis. perbiol.or.idplantcelltechnology.com
Furthermore, the potassium component is also implicated in regulating cell division. Potassium deficiency can significantly alter the distribution of auxin, a key plant hormone that regulates the cell cycle and triggers cell divisions necessary for morphogenesis. nih.gov Potassium promotes meristematic growth, which is essential for the development of plant structures from the embryonic stage. researchgate.net The compound's contribution to both phosphorus and potassium levels is therefore integral to the successful progression of cell division and the subsequent differentiation and development seen in somatic embryogenesis.
Table 1: Effect of this compound (KH2PO4) on Winter Wheat (Cultivar: Toras) A comparative study on the effects of pure KH2PO4 versus a granulated formulation on plant growth indicators.
| Treatment Group | Average Leaf Length (cm) | Average Green Mass (g) | Average Ash Mass (g) |
| Pure KH2PO4 | 29.63 | 0.471 | 0.015 |
| Granular PDP with MC | 31.20 | 0.763 | 0.019 |
| Data sourced from a study investigating the effects of different formulations of this compound on winter wheat. researchgate.netktu.edu |
Regulation of Cellular Water Content in Cultured Plant Tissues
This compound plays a significant role in regulating the water content of plant tissues cultured in vitro, primarily through the functions of the potassium ion (K+). Potassium is a principal macronutrient and a chief osmoticum in plant cells. frontiersin.org Its accumulation in the vacuole drives cellular expansion by generating turgor pressure. frontiersin.org This osmotic function is critical for maintaining the mechanical properties of plant tissues, which are highly dependent on their water content. mdpi.com
Biochemical Pathway Modulation
Influence on Flavonoid Synthesis and Accumulation in Plants
This compound has been identified as an influential factor in the synthesis and accumulation of flavonoids, a diverse group of plant secondary metabolites. nih.gov Research conducted on Vitis vinifera L. (Cabernet Sauvignon) demonstrated that foliar application of this compound can significantly impact the flavonoid profile of grape berries. nih.govscinito.ai
The study revealed that this compound, a common foliar fertilizer, affects the accumulation of various flavonoid classes, including flavan-3-ols, flavonols, and particularly anthocyanins. nih.gov When applied at the end of veraison (the onset of ripening), this compound treatment led to a significantly higher content of anthocyanins compared to control groups. nih.gov Anthocyanins are the pigments responsible for the red and blue colors in many fruits and flowers. plos.org This suggests that this compound can be used to modulate the biochemical pathways leading to the production of these commercially and nutritionally important compounds, potentially enhancing fruit quality. nih.gov
Gene Expression Analysis in Metabolic Pathways (e.g., Anthocyanin Synthesis Genes)
The influence of this compound on flavonoid accumulation is linked to its ability to modulate the expression of key genes within the anthocyanin biosynthesis pathway. nih.gov Anthocyanin production is controlled by two classes of genes: structural genes that encode the enzymes for the biosynthetic reactions, and regulatory genes that manage the transcription of these structural genes. nih.gov
In studies on Cabernet Sauvignon grapes, quantitative polymerase chain reaction (qPCR) analysis showed that treatment with this compound, especially at the end of the veraison stage, increased the expression of specific anthocyanin synthesis genes. nih.gov This upregulation accelerates the synthesis of anthocyanins. nih.gov Among the affected genes, the expression of VviGST (a glutathione (B108866) S-transferase gene, often involved in the transport of anthocyanins into the vacuole) was notably higher in treated grapes. nih.gov This indicates that this compound not only promotes the production of anthocyanins but may also facilitate their transport and storage within the plant cell. The phosphorus component itself can influence this pathway, as phosphorus starvation is known to induce the expression of genes involved in anthocyanin biosynthesis, such as the gene coding for dihydroflavonol 4-reductase (DFR), in plants like maize. geneticsmr.com
Table 2: Key Structural Genes in the Anthocyanin Biosynthesis Pathway A summary of important enzymes and their corresponding genes involved in the production of anthocyanins.
| Gene | Enzyme | Function in Pathway |
| PAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. |
| CHS | Chalcone synthase | A key enzyme in the flavonoid biosynthesis pathway. |
| F3H | Flavanone 3-hydroxylase | Catalyzes the hydroxylation of flavanones. |
| DFR | Dihydroflavonol 4-reductase | A critical enzyme in the synthesis of anthocyanin precursors. |
| ANS | Anthocyanidin synthase | Catalyzes the conversion of leucoanthocyanidins to anthocyanidins. |
| This table is a compilation of information from multiple studies on the genetic regulation of anthocyanin synthesis. plos.orgnih.govmdpi.com |
Role as Essential Macronutrients (Potassium and Phosphorus) in Energy Transfer and Genetic Information
This compound provides two primary macronutrients, phosphorus (P) and potassium (K), both of which are indispensable for fundamental biological processes, including energy transfer and the storage and use of genetic information. omexcanada.com
Potassium is the most abundant cation in plant cells and is critical for the activation of numerous enzymes involved in major metabolic pathways, including carbohydrate metabolism and protein synthesis. researchgate.netfrontiersin.orgunicropbiochem.com While not a structural component of organic molecules, its role as an ion is vital for maintaining the osmotic potential of cells, regulating pH homeostasis, and facilitating nutrient transport. frontiersin.orgunicropbiochem.com By activating enzymes and maintaining cellular electrochemical balance, potassium ensures that the energy generated through processes involving phosphorus is effectively utilized for plant growth and development. researchgate.netunicropbiochem.com
Applications in Chemical Synthesis and Catalysis
Catalytic Activity in Organic Reactions
Potassium dihydrogen phosphate (B84403) has emerged as a significant heterogeneous acid catalyst in organic synthesis. tandfonline.comiosrjournals.org Its utility is underscored by its affordability, low toxicity, operational simplicity, and ease of separation from the reaction mixture. tandfonline.comsapub.org
Role as a Solid Acid Catalyst
As a solid acid catalyst, potassium dihydrogen phosphate facilitates a variety of organic reactions. sapub.orgascelibrary.org It has been successfully employed in the one-pot synthesis of α-aminophosphonates, where it catalyzes the reaction of aldehydes, amines, and triethyl phosphite (B83602) under solvent-free conditions at room temperature. tandfonline.comtandfonline.comresearchgate.net Studies have shown that a catalytic amount of just 5 mol% is sufficient to drive these reactions to completion, yielding excellent product yields. tandfonline.comufms.br The absence of the catalyst results in no reaction, highlighting its essential role. tandfonline.com
The catalyst's effectiveness is also evident in the synthesis of coumarin (B35378) derivatives through the Pechmann condensation of phenols and ethyl acetoacetate. iosrjournals.orgkoreascience.kr Furthermore, it has been utilized in the Beckmann rearrangement of ketoximes to amides under microwave irradiation, offering a mild and green protocol. worldwidejournals.com In the synthesis of 2,4,5-triaryl-1H-imidazoles, this compound has been investigated as a mild and effective catalyst under reflux conditions. sapub.org
Mechanism of Catalysis (e.g., Carbonyl Oxygen Activation, Schiff Base Formation)
The catalytic action of this compound in reactions like the synthesis of α-aminophosphonates involves key mechanistic steps. The primary step is the formation of an imine (a Schiff base) from the reaction of an aldehyde and an amine. tandfonline.com The catalyst facilitates this condensation. Subsequently, triethyl phosphite performs a nucleophilic addition to the in-situ generated imine to produce the corresponding α-aminophosphonate. tandfonline.comtandfonline.com The acidic nature of KH₂PO₄ likely activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.
Green Chemistry Approaches (e.g., Solvent-Free Synthesis)
The use of this compound as a catalyst aligns well with the principles of green chemistry. tandfonline.comijrap.net Many of the synthetic methodologies developed using this catalyst are performed under solvent-free conditions, which minimizes waste and simplifies the work-up process. tandfonline.comtandfonline.comresearchgate.net For instance, the synthesis of α-aminophosphonates and coumarins can be carried out by grinding the reactants with the catalyst at room temperature or with microwave irradiation, eliminating the need for hazardous organic solvents. tandfonline.comiosrjournals.orgijrap.net These solvent-free procedures are often characterized by high efficiency, short reaction times, and excellent product yields, making them environmentally benign alternatives to traditional methods. tandfonline.comworldwidejournals.com
Admixture Role in Material Formulations (e.g., Cement Chemistry)
In the field of material science, particularly in cement chemistry, this compound plays a significant role as an admixture, influencing the hydration process, setting time, and microstructure of magnesium-based cements.
Mechanisms of Hydration Modification (e.g., Mg(OH)₂ Reduction, Strength Phase Promotion)
This compound is a key component in the formulation of magnesium potassium phosphate cement (MKPC), a type of chemically bonded phosphate ceramic. mdpi.comnih.gov The fundamental reaction involves an acid-base interaction between magnesia (MgO) and this compound in the presence of water. mdpi.comresearchgate.net This reaction leads to the formation of K-struvite (MgKPO₄·6H₂O), which is the primary binding phase responsible for the cement's mechanical strength. researchgate.netfrontiersin.org
The addition of dihydrogen phosphate as an admixture in magnesium oxysulfate (MOS) cement has been shown to modify the hydration process. scispace.comcas.cz It can reduce the direct hydration of MgO into magnesium hydroxide (B78521) (Mg(OH)₂). scispace.comcas.cz By inhibiting the formation of the less desirable Mg(OH)₂, it promotes the formation of the "5·1·7 strength phase" (5Mg(OH)₂·MgSO₄·7H₂O), which contributes to improved strength and water resistance of the cement. scispace.comcas.cz
Impact on Setting Time and Microstructure
The inclusion of this compound and other phosphate compounds significantly affects the setting time and the resulting microstructure of magnesium-based cements. In MOS cement, the addition of dihydrogen phosphate tends to prolong the setting time. scispace.comcas.cz For instance, the initial and final setting times can be substantially delayed with increasing phosphate content. cas.cz Similarly, in MKPC systems, retarders like borax (B76245) are often used in conjunction with this compound to control the rapid setting time. nih.gov
Role as an Adsorbent (e.g., Ammoniacal Nitrogen in Composting)
This compound (KH₂PO₄) has been investigated as an effective adsorbent for ammoniacal nitrogen, particularly within the context of aerobic composting processes. Its application aims to mitigate nitrogen loss, which commonly occurs through ammonia (B1221849) volatilization, thereby enhancing the nutrient value of the final compost.
Research has demonstrated that the addition of this compound to composting materials can significantly restrain the volatilization of ammonia. nih.gov In comparative studies with other adsorbents like sawdust, KH₂PO₄ has shown superior sorption capabilities for ammonia. nih.govresearchgate.net The use of KH₂PO₄ as an adsorbent has been shown to substantially reduce total nitrogen loss during composting. For instance, in one study, its application lowered the nitrogen loss ratio from 38% to as low as 13%. nih.govresearchgate.net
The mechanism of ammonia adsorption by this compound in composting is primarily a chemical process. It can react with ammonia (NH₃) and magnesium ions, often present in compost, to form magnesium ammonium (B1175870) phosphate hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite. tandfonline.compsu.edu The formation of struvite effectively captures and stabilizes the nitrogen in a solid, less volatile form. The addition of a KH₂PO₄-K₂HPO₄ buffer solution can help maintain a pH range suitable for struvite precipitation, further enhancing ammonia retention and reducing nitrogen loss by as much as 72.7%. researchgate.netnih.gov
However, the concentration of this compound used as an adsorbent is a critical factor. Studies have indicated that excessive amounts can have detrimental effects on the composting process. nih.govresearchgate.net When the supplemented quantity of KH₂PO₄ exceeds a certain threshold, for example, a basis equivalent to 18% of the total nitrogen in the compost, it can lead to a decrease in the pH value and reduced microbial activity. nih.govresearchgate.net This, in turn, can result in a lower biodegradation ratio of organic matter. nih.govresearchgate.net For instance, one study reported a 20% decrease in organic matter degradation when KH₂PO₄ was added at a high concentration. researchgate.net
To counteract these negative impacts while still benefiting from its ammonia adsorption capacity, this compound has been used in combination with other materials. A mixture of KH₂PO₄ and sawdust, for example, has been found to be effective. nih.gov In such a mixture, where the amount of KH₂PO₄ was equivalent to 6% of the total nitrogen, the negative effects were not observed. nih.govresearchgate.net Moreover, this mixture not only demonstrated good adsorption of ammonia but also increased the biodegradation ratio of organic matter from 26% to 33%. nih.govresearchgate.net Similarly, combining KH₂PO₄ with magnesium sulfate (B86663) (MgSO₄) can also promote the formation of struvite and improve nitrogen conservation. tandfonline.comresearchgate.net
The table below summarizes the research findings on the use of different adsorbents in composting and their effects on nitrogen loss and organic matter degradation.
| Adsorbent | Total Nitrogen Loss Ratio (%) | Biodegradation Ratio of Organic Matter (%) | Reference |
| Control (No Adsorbent) | 38 | 26 | nih.govresearchgate.net |
| This compound | 13 | Reduced at high concentrations | nih.govresearchgate.net |
| Sawdust | 21 | - | nih.govresearchgate.net |
| Mixture of this compound and Sawdust | 15 | 33 | nih.govresearchgate.net |
Emerging Research Directions and Interdisciplinary Perspectives
Integration of Theoretical and Experimental Approaches for Material Design
The design and prediction of material properties before synthesis is a rapidly advancing field. For potassium dihydrogen phosphate (B84403), the integration of computational modeling with experimental validation is providing unprecedented insights into its fundamental behaviors.
Theoretical studies, employing methods like density functional theory (DFT) and molecular dynamics (MD) simulations, are crucial for understanding the atomic-scale mechanisms that govern KDP's properties. bohrium.com Researchers have focused on developing reliable potential functions to simulate deformation and failure behavior, which is essential for optimizing machining processes for high-power laser components. bohrium.com First-principles simulations have been used to investigate the electronic structures and optical properties of both perfect KDP crystals and those with various defects. bohrium.com For instance, studies have explored how dehydration affects the crystal's electronic structure and bandgap, finding that the removal of water molecules can create defect states that influence the material's optical absorption and laser damage threshold. nih.gov
Statistical mechanics has also been applied to model the ferroelectric phase transition in KDP. aip.org These theoretical models explore how the arrangement of hydrogen bonds leads to spontaneous polarization. aip.org While early theories predicted a first-order phase transition, which differs slightly from the observed second-order transition, they provide valuable insights into the entropy and piezoelectric effects associated with the transition. aip.org
Experimental validation of these theoretical predictions is a key aspect of this integrated approach. Properties calculated via simulation, such as lattice constants, elastic constants, and bond lengths, are compared with data from experimental techniques like X-ray diffraction and neutron diffraction. bohrium.commaterialsproject.org This synergy allows for the refinement of theoretical models, leading to more accurate predictions and a deeper understanding of structure-property relationships in KDP.
| Property | Theoretical Approach/Value | Experimental Value/Observation | Reference |
|---|---|---|---|
| Dehydration-Induced Defect State | 3.92 eV (HSE Method) | Sharp step in damage threshold at 3.90 eV | nih.gov |
| Dehydration-Induced Absorption Peak | 0.87 eV | Consistent with absorption near 1064 nm (1.1 eV) laser wavelength | nih.gov |
| Phase Transition | Predicts a first-order transition | Observed as a second-order (lambda-point) transition | aip.org |
| Entropy Change at Transition | 0.69 unit | ~0.8 unit | aip.org |
Novel Applications in Photonic and Laser Technologies
KDP's most prominent applications are in photonics and laser technology, owing to its excellent nonlinear optical (NLO) and electro-optic properties. ostphotonics.com Research continues to push the boundaries of its use in these high-tech fields.
KDP is a cornerstone material for frequency conversion in laser systems. sot.com.sg It is widely used for second, third, and fourth harmonic generation, particularly for high-power Nd:YAG lasers. made-in-china.com This capability allows, for example, the conversion of a 1064 nm infrared laser beam into a 532 nm visible green beam. sot.com.sg Its high laser-induced damage threshold (LIDT) makes it one of the few materials suitable for use in the world's most powerful laser systems, such as those used for inertial confinement fusion (ICF) research at facilities like the National Ignition Facility (NIF). bohrium.comresearchgate.netresearching.cn
The electro-optic effect in KDP is exploited in devices like Pockels cells, which function as fast optical switches and Q-switches for lasers. sot.com.sgmade-in-china.com By applying an electric field, the crystal's refractive index can be changed, allowing for precise control over the polarization of light passing through it. ostphotonics.com
Emerging research is focused on optimizing KDP's NLO properties. Studies using techniques like the Z-scan method investigate the third-order nonlinear refractive index and absorption coefficients. rsc.orgbohrium.comresearchgate.net These studies have shown that KDP exhibits a positive nonlinear refractive index, leading to a self-focusing effect that is critical to understand in high-power laser systems. rsc.orgbohrium.com Furthermore, research has demonstrated that these nonlinear properties can be influenced by crystal growth conditions and can be improved through post-growth treatments like thermal annealing. bohrium.com
| Property/Application | Description | Reference |
|---|---|---|
| Nonlinear Optical (NLO) Coefficients | High coefficients enable efficient frequency conversion (e.g., Second Harmonic Generation). | ostphotonics.comsot.com.sg |
| Electro-Optic Effect | Allows for light modulation via an electric field, used in Pockels cells and Q-switches. | sot.com.sgmade-in-china.com |
| Transparency Range | Transparent from the ultraviolet (UV) to the mid-infrared (mid-IR) spectrum. | sot.com.sgresearchgate.net |
| Laser Damage Threshold | High threshold allows it to withstand high-intensity laser beams, crucial for high-power systems. | sot.com.sgoptica.orgnih.gov |
| Harmonic Generation | Used to double, triple, and quadruple the frequency of Nd:YAG and other lasers. | made-in-china.com |
| Optical Parametric Oscillators (OPOs) | Facilitates phase matching for generating tunable laser outputs. | sot.com.sg |
Advanced Crystal Growth for High-Performance Materials
The performance of KDP in demanding applications is directly linked to crystal quality. Therefore, a major area of research is the development of advanced crystal growth techniques to produce large, high-purity, and defect-free crystals.
Traditional methods of growing KDP crystals from aqueous solutions are extremely slow, with growth cycles lasting up to two years for large crystals. cambridge.org This has spurred the development of rapid-growth techniques that can increase growth rates by one to two orders of magnitude, from ~1 mm/day to over 10 mm/day. researching.cncambridge.org These methods involve precise control over solution supersaturation, temperature, and hydrodynamics. researching.cnresearchgate.net The "point seed" technique, for example, allows for the growth of large single crystals under specific conditions. bohrium.com Scientists have successfully grown massive KDP boules with dimensions exceeding 600 mm, which are required for the large-aperture optical elements in laser fusion facilities. researching.cn
A significant challenge in rapid growth is the incorporation of impurities (like iron, chromium, and aluminum) and the formation of defects, which can lower the laser damage threshold. researching.cnoptica.org Research has shown that adding small amounts of chelating agents, such as sulfosalicylic acid, to the growth solution can form stable complexes with trivalent metal ion impurities, preventing their incorporation into the crystal lattice and improving the crystal's optical quality. google.com
Furthermore, specialized growth methods are being developed for specific applications. This includes the growth of deuterated KDP (DKDP), where hydrogen is replaced by deuterium (B1214612), to achieve different optical and thermal properties. bohrium.comrsc.orgacs.org Gradient deuterium DKDP crystals, where the deuterium concentration changes along the length of the crystal, are being grown for applications in efficient broadband third-harmonic generation. acs.org
| Technique | Typical Growth Rate | Achieved Crystal Size Example | Reference |
|---|---|---|---|
| Traditional Temperature Reduction | 1-2 mm/day | Requires very long growth periods for large crystals. | researching.cncambridge.org |
| Rapid Growth ("Point Seed"/High Supersaturation) | >10 mm/day | 680 x 580 x 540 mm³ | researching.cn |
| High Rate Growth Technology (HRGT) | Up to 1 mm/hour | 380 x 450 x 50 mm | researchgate.net |
| Long-Seed Rapid Growth | ~3.6 mm/day (average) | 471 x 480 x 400 mm (254 kg) | cambridge.org |
Environmental and Industrial Process Optimization Research
Research into KDP extends to optimizing its synthesis and downstream industrial processing. These efforts aim to improve efficiency, reduce costs, and enhance the final product's performance for various applications.
On the synthesis front, various methods are being refined. One common industrial process involves the double decomposition reaction between potassium chloride and phosphoric acid. google.com This method involves heating the reactants to produce an intermediate, which is then hydrolyzed to yield KDP. google.com An alternative route is the neutralization reaction of phosphoric acid with a potassium source like potassium hydroxide (B78521). google.comrsc.org Research in this area focuses on optimizing reaction conditions—such as temperature, molar ratios, and reaction time—to maximize yield and purity. google.comgoogle.com
For KDP's use in high-technology optical applications, post-synthesis processing is critical. The material is soft, brittle, and sensitive to temperature, making it difficult to machine without introducing surface or subsurface defects that degrade optical performance. bohrium.com Consequently, significant research is dedicated to optimizing finishing processes. Novel techniques like water dissolution ultra-precision polishing (WDUP) and green chemical mechanical polishing (CMP) using oil-based slurries are being developed. researchgate.netnih.gov These methods aim to achieve atomic-scale surface roughness (under 1 nm) while minimizing defects, thereby increasing the laser damage threshold of the final optical component. researchgate.netnih.gov
Beyond optics, process optimization is also relevant to KDP's use in agriculture. One study investigated granulating KDP with microcrystalline cellulose (B213188). researchgate.net The research found that this granulated product had improved physical properties and higher agrochemical efficiency compared to pure KDP, while not adversely affecting soil microorganisms. researchgate.net This represents an optimization of the product's formulation to enhance its performance and environmental compatibility in a non-optical application.
| Process | Research Focus | Example Method/Finding | Reference |
|---|---|---|---|
| Chemical Synthesis | Improving reaction efficiency and purity. | Two-step reaction of phosphoric acid and potassium hydroxide to enable filtration of impurities. | google.com |
| Chemical Synthesis | Optimizing reaction conditions. | Reaction of KCl and H₃PO₄ at 180-220 °C for 2.0-3.0 hours. | google.com |
| Optical Polishing | Achieving ultra-smooth, damage-free surfaces. | Chemical mechanical polishing with a corn oil-based slurry to achieve surface roughness (Sa) of 0.648 nm. | researchgate.net |
| Optical Polishing | Improving laser damage resistance. | Water dissolution ultra-precision polishing improves LIDT stability by removing micro-waviness. | nih.gov |
| Agricultural Formulation | Enhancing agrochemical efficiency. | Granulating KDP with microcrystalline cellulose improved plant growth indicators compared to pure KDP. | researchgate.net |
Q & A
Q. What are the standard methods for synthesizing high-purity potassium dihydrogen phosphate (KDP) in laboratory settings?
KDP is synthesized via several methods, including:
- Neutralization : Reacting phosphoric acid with potassium hydroxide or carbonate, followed by crystallization .
- Ion Exchange : Using styrene cation exchange resins to replace ammonium with potassium ions from potassium chloride solutions .
- Double Decomposition : Combining potassium chloride with phosphoric acid under controlled pH (4.2–4.7) to precipitate KDP . Key considerations: Purity (>99% for analytical grades), control of byproducts (e.g., HCl), and crystallization conditions (temperature, pH).
Q. How does KDP function as a buffering agent in biochemical assays, and what are its optimal preparation protocols?
KDP is a primary buffer for maintaining pH 4.4–7.4 due to its equilibrium between H₂PO₄⁻ and HPO₄²⁻.
- Preparation : Dissolve 87.1 g KH₂PO₄ and 68.0 g K₂HPO₄ in water, adjust to pH 7.0, and dilute to 1 L .
- Applications : Used in electrophoresis (e.g., 20 mM borate-phosphate buffer at pH 9.7 for separating Torasemide metabolites) and cell culture media stabilization .
Q. What are the critical safety and stability parameters for handling KDP in laboratory environments?
- Stability : KDP is chemically stable under ambient conditions but decomposes at 400°C to form metaphosphate .
- Safety Precautions : Avoid inhalation of dust (use respiratory protection), prevent drainage contamination, and store in sealed containers away from incompatible materials (e.g., strong bases) .
Advanced Research Questions
Q. How can experimental designs optimize KDP concentrations in microbial fermentation for enhanced metabolite yield?
A response surface methodology (RSM) approach is effective:
- Example : In levan production by Pseudomonas fluorescens, KDP concentration (40.02 g/L) was optimized alongside pH, sucrose, and yeast extract. Contour plots revealed synergistic interactions between variables .
- Key Metrics : Biomass yield, metabolite concentration, and pH stability during fermentation.
Q. What advanced analytical techniques employ KDP-based buffers, and how are separation parameters optimized?
- Capillary Zone Electrophoresis (CZE) : A 20 mM boric acid-KDP buffer (75:25 v/v) with 15% MeOH at pH 9.7 and 28 kV voltage achieved baseline separation of Torasemide metabolites in <8 minutes .
- Optimization Factors : Buffer ionic strength, organic modifier percentage, and temperature (e.g., 35°C for reduced viscosity) .
Q. How do researchers resolve contradictions in KDP’s role in nutrient formulations for plant tissue culture?
Contradictions arise from conflicting reports on KDP’s impact on shoot elongation vs. root initiation. A systematic approach includes:
- Dose-Response Experiments : Varying KDP concentrations (0.1–2.0 mM) in Murashige-Skoog media.
- Data Reconciliation : Analyzing nutrient uptake via ion chromatography and correlating with morphological outcomes .
Methodological Tables
Q. Table 1: Buffer Preparation Using KDP
Q. Table 2: Synthesis Methods for KDP
| Method | Key Steps | Purity | Limitations |
|---|---|---|---|
| Neutralization | H₃PO₄ + KOH → KH₂PO₄ + H₂O | >99.0% | High-cost raw materials |
| Ion Exchange | KCl + NH₄H₂PO₄ → KH₂PO₄ + NH₄Cl | 98–99% | Resin regeneration costs |
| Double Decomposition | KCl + H₃PO₄ → KH₂PO₄ + HCl (gas) | 96–98% | Requires HCl recovery |
Key Considerations for Researchers
- Purity Standards : ACS-grade KDP requires ≤0.001% chloride and ≤0.0003% arsenic .
- Interdisciplinary Applications : From piezoelectric crystal growth to antioxidant assays (e.g., DPPH scavenging with phosphate buffers) .
- Data Validation : Cross-check spectroscopic (e.g., λmax in UV-Vis) and chromatographic results with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
